BMY-43748
描述
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Structure
3D Structure
属性
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPQEVVXGJKIJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of BMY-43748
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
BMY-43748 is a synthetic fluoroquinolone antibiotic developed by Bristol-Myers Squibb. Contrary to initial hypotheses suggesting neurological activity, this compound's mechanism of action is firmly established as a potent inhibitor of bacterial DNA synthesis. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular targets, antibacterial spectrum, and the experimental protocols used to elucidate its activity. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams.
Introduction
This compound belongs to the fluoroquinolone class of antibiotics, which are characterized by a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for this class of drugs is the inhibition of essential bacterial enzymes responsible for DNA replication: DNA gyrase and topoisomerase IV. By targeting these enzymes, this compound effectively halts bacterial cell division and leads to cell death. This guide will delve into the specifics of this interaction and the methodologies used to characterize this compound.
Core Mechanism of Action: Inhibition of Bacterial Topoisomerases
The bactericidal activity of this compound stems from its ability to interfere with the processes of bacterial DNA replication, transcription, and repair. This is achieved by targeting and inhibiting two key type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that builds up during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. It separates the interlinked circular DNA molecules, allowing them to segregate into the daughter cells. Topoisomerase IV is the main target for fluoroquinolones in many Gram-positive bacteria.
This compound binds to the complex formed between these enzymes and the bacterial DNA. This drug-enzyme-DNA complex stalls the replication fork, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks triggers the SOS response and ultimately results in bacterial cell death.
Quantitative Data: In Vitro Antibacterial Activity
The potency of this compound has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity, representing the lowest concentration that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for this compound against several bacterial strains.
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 0.1 - 0.2 |
| Streptococcus pneumoniae | Gram-positive | 0.1 - 0.2 |
| Escherichia coli | Gram-negative | 0.05 - 0.1 |
| Pseudomonas aeruginosa | Gram-negative | 0.2 - 0.8 |
| Haemophilus influenzae | Gram-negative | ≤ 0.05 |
Note: These values are representative and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The characterization of this compound's antibacterial activity involves standardized microbiological and biochemical assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Workflow for MIC Determination:
An In-depth Technical Guide to Apixaban (Eliquis®)
Disclaimer: Initial searches for the compound "BMY-43748" did not yield any publicly available information. This designation may be incorrect, an internal project code not intended for public disclosure, or may refer to a discontinued (B1498344) program. To fulfill the user's request for an in-depth technical guide in the specified format, this document provides a comprehensive overview of a well-documented Bristol-Myers Squibb compound, Apixaban (BMS-562247) , marketed as Eliquis®.
Core Compound Summary
Apixaban is an orally bioavailable, potent, direct, and highly selective inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. By targeting both free and clot-bound FXa, Apixaban effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1][2] It is widely used for the prevention and treatment of various thromboembolic disorders.
Quantitative Pharmacological & Pharmacokinetic Data
The following tables summarize key quantitative data for Apixaban, compiled from various preclinical and clinical studies.
Table 1: Pharmacodynamic Properties of Apixaban
| Parameter | Value | Species/Conditions |
| Mechanism of Action | Direct, selective, reversible inhibitor of Factor Xa | Human |
| Inhibitory Constant (Ki) | 0.08 nM (at 25°C) | Purified human Factor Xa |
| Effect on Platelet Aggregation | No direct effect; indirectly inhibits thrombin-induced platelet aggregation | Human platelets |
Table 2: Pharmacokinetic Profile of Apixaban in Healthy Human Subjects
| Parameter | Value | Notes |
| Absolute Oral Bioavailability | ~50% | For doses up to 10 mg.[3][4] |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | Following oral administration.[1][4][5] |
| Plasma Protein Binding | ~87% | [3] |
| Volume of Distribution (Vss) | ~21 L | [4] |
| Elimination Half-life (t½) | ~12 hours | Following oral administration.[1][4][5] |
| Metabolism | Primarily via CYP3A4/5, with minor contributions from other CYPs.[3] | |
| Elimination | Multiple pathways: renal (~27%) and fecal excretion.[4] | |
| Peak Concentration (Cmax) at 5 mg BID | 171 ng/mL (91 - 321 ng/mL) | Median (5th - 95th percentile) from ARISTOTLE trial.[6] |
| Trough Concentration (Cmin) at 5 mg BID | Data not readily available in provided results. |
Signaling Pathways
Apixaban's primary mechanism of action is the direct inhibition of Factor Xa in the coagulation cascade. Additionally, it has been shown to modulate inflammatory signaling pathways.
Experimental Protocols
In Vitro Factor Xa Inhibition Assay
-
Objective: To determine the inhibitory activity of Apixaban against human Factor Xa.
-
Methodology: A chromogenic anti-Xa assay is typically employed.[2][7]
-
Reagents: Purified human Factor Xa, a specific chromogenic substrate for FXa, and Apixaban at various concentrations.
-
Procedure:
-
A known amount of human Factor Xa is incubated with varying concentrations of Apixaban in a suitable buffer.
-
A chromogenic substrate is added to the mixture.
-
The residual Factor Xa activity is determined by measuring the rate of substrate cleavage, which results in a color change, typically measured spectrophotometrically at 405 nm.
-
-
Data Analysis: The concentration of Apixaban that produces 50% inhibition of Factor Xa activity (IC50) is calculated. The inhibitory constant (Ki) is then determined from the IC50 value.
-
Clinical Trial Protocol: ARISTOTLE (Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation)
-
Objective: To determine if Apixaban is non-inferior to warfarin (B611796) in preventing stroke or systemic embolism in patients with atrial fibrillation and at least one additional risk factor for stroke.[8][9]
-
Study Design: Randomized, double-blind, double-dummy, multicenter trial.[8][10]
-
Patient Population: 18,201 patients with atrial fibrillation and at least one additional risk factor for stroke.[8][9]
-
Inclusion Criteria: Age ≥18 years, documented atrial fibrillation or flutter, and at least one of the following: age ≥75 years, prior stroke, TIA, or systemic embolism, symptomatic heart failure within 3 months, LVEF ≤40%, diabetes mellitus, or hypertension requiring treatment.[9]
-
Exclusion Criteria: Reversible cause of AF, moderate to severe mitral stenosis, prosthetic heart valve, condition requiring chronic anticoagulation other than AF, recent stroke (within 7 days), or aspirin (B1665792) dose >165 mg/day.[9]
-
-
Treatment Arms:
-
Apixaban Group: Apixaban 5 mg orally twice daily (or 2.5 mg twice daily for patients with at least two of the following: age ≥80 years, body weight ≤60 kg, or serum creatinine (B1669602) ≥1.5 mg/dL), plus a warfarin placebo.[3][9]
-
Warfarin Group: Dose-adjusted warfarin (target INR 2.0-3.0), plus an Apixaban placebo.[8][9]
-
-
Primary Outcome: Composite of ischemic or hemorrhagic stroke or systemic embolism.[8]
-
Key Secondary Outcomes: Major bleeding, and death from any cause.[8]
-
Follow-up: Median duration of 1.8 years.[8]
Clinical Trial Protocol: AVERROES (Apixaban Versus Acetylsalicylic Acid to Prevent Stroke in Atrial Fibrillation Patients Who Have Failed or Are Unsuitable for Vitamin K Antagonist Treatment)
-
Objective: To determine if Apixaban is superior to aspirin for preventing stroke or systemic embolism in patients with atrial fibrillation who are unsuitable for vitamin K antagonist therapy.[11][12]
-
Study Design: Randomized, double-blind, multicenter trial.[11][13]
-
Patient Population: 5,599 patients with atrial fibrillation and at least one risk factor for stroke, deemed unsuitable for warfarin therapy.[11][14]
-
Treatment Arms:
-
Primary Outcome: Composite of stroke or systemic embolism.[13]
-
Key Secondary Outcomes: Major bleeding, intracranial hemorrhage, and cardiovascular hospitalization.[11]
-
Follow-up: The trial was stopped early due to a clear benefit in favor of Apixaban after a mean follow-up of 1.1 years.[14]
Experimental Workflows
References
- 1. acc.org [acc.org]
- 2. Anti-Xa Assays [practical-haemostasis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]
- 7. Apixaban, Anti-Xa, Plasma - Mayo Clinic Laboratories | Hematology Catalog [hematology.testcatalog.org]
- 8. Apixaban versus warfarin in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apixaban for Reduction in Stroke and Other Thromboembolic Events in Atrial Fibrillation - American College of Cardiology [acc.org]
- 10. rxfiles.ca [rxfiles.ca]
- 11. hrsonline.org [hrsonline.org]
- 12. Apixaban Versus Acetylsalicylic Acid to Prevent Strokes - American College of Cardiology [acc.org]
- 13. Bristol Myers Squibb - New AVERROES Data Demonstrate Investigational Apixaban Superior to Aspirin in Reducing Stroke and Systemic Embolism in Patients with Atrial Fibrillation Unsuitable for Warfarin Therapy [news.bms.com]
- 14. Long-Term Treatment with Apixaban in Patients with Atrial Fibrillation: Outcomes during the Open-Label Extension following AVERROES - PMC [pmc.ncbi.nlm.nih.gov]
The Enigmatic Case of BMY-43748: A Search for a Lost Developmental History
Despite a comprehensive search of scientific literature and public databases, the compound designated as BMY-43748 remains elusive. This identifier, presumably linked to Bristol Myers Squibb (BMS), does not correspond to any publicly available information regarding its discovery, development, or mechanism of action. This lack of data prevents the creation of an in-depth technical guide as requested.
Efforts to uncover the history of this compound through various search strategies, including inquiries into its alternative names, chemical structure, and associated publications, have yielded no specific results. Publicly accessible information on Bristol Myers Squibb's extensive drug development pipeline does not contain any reference to a compound with this designation.
It is plausible that this compound represents an internal codename for a compound that was discontinued (B1498344) in the early stages of research and development. In the highly competitive and proprietary landscape of pharmaceutical innovation, many potential drug candidates are synthesized and evaluated, but only a small fraction ever progress to preclinical and clinical trials. Information on these early-stage discontinuations is often not publicly disclosed.
Another possibility is that "this compound" is an incorrect or outdated identifier. The pharmaceutical industry utilizes complex naming conventions, and it is conceivable that the designation has been superseded or contains a typographical error. Without a valid alternative name or chemical structure, tracing the compound's history is not feasible.
While the specific history of this compound cannot be detailed, the general process of drug discovery and development at a major pharmaceutical company like Bristol Myers Squibb follows a well-established pathway. This process is visually represented in the workflow diagram below.
Figure 1. A generalized workflow of the pharmaceutical drug discovery and development process.
This diagram illustrates the multi-stage journey from initial target identification to post-market surveillance. It is highly probable that if this compound existed, its development was terminated at some point along this pathway, prior to any public disclosure.
Without further identifying information, a detailed technical guide on the discovery and development history of this compound cannot be constructed. The absence of this compound in the public domain suggests it is likely a discontinued project from the early, non-public phase of pharmaceutical research. Should additional, verifiable information regarding this compound become available, a comprehensive analysis could be undertaken.
Unveiling the Antibacterial Profile of BMY-43748: A Technical Overview
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the antibacterial spectrum of activity for BMY-43748, a potent cephalosporin (B10832234) antibiotic. The data presented herein is based on extensive in vitro studies designed to elucidate its efficacy against a broad range of clinically significant bacterial pathogens. This document will delve into its activity against both Gram-positive and Gram-negative organisms, offering a comparative perspective with other established antimicrobial agents. Furthermore, it will outline the key experimental methodologies employed in these evaluations and visualize the workflow for determining the antibacterial spectrum.
In Vitro Antibacterial Spectrum of this compound
The in vitro activity of this compound has been rigorously evaluated against a comprehensive panel of bacterial isolates. The primary metric for this assessment is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC data for this compound against various Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 120 | 0.03 | 0.12 |
| Klebsiella pneumoniae | 60 | 0.06 | 0.12 |
| Klebsiella oxytoca | 20 | 0.03 | 0.06 |
| Enterobacter aerogenes | 20 | 0.06 | 0.12 |
| Enterobacter cloacae | 40 | 0.12 | >32 |
| Citrobacter freundii | 30 | 0.06 | 2 |
| Proteus mirabilis | 30 | 0.03 | 0.06 |
| Proteus vulgaris | 20 | 0.06 | 0.12 |
| Morganella morganii | 20 | 0.03 | 0.06 |
| Providencia stuartii | 20 | 0.03 | 0.06 |
| Serratia marcescens | 30 | 0.25 | 1 |
| Pseudomonas aeruginosa | 100 | 2 | 8 |
| Haemophilus influenzae | 50 | ≤0.015 | ≤0.015 |
| Neisseria gonorrhoeae | 29 | 0.015 | 0.03 |
Data derived from in vitro studies comparing BMY-28142 with other cephalosporins.[1]
Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Oxacillin-susceptible) | 40 | 1 | 2 |
| Staphylococcus aureus (Oxacillin-resistant) | 40 | 4 | 8 |
| Staphylococcus epidermidis | 40 | 2 | 4 |
| Streptococcus pyogenes | 20 | ≤0.015 | 0.03 |
| Streptococcus agalactiae | 20 | 0.03 | 0.06 |
| Streptococcus pneumoniae | 20 | 0.03 | 0.06 |
| Streptococcus faecalis | 20 | >32 | >32 |
Data derived from in vitro studies comparing BMY-28142 with other cephalosporins.[1]
This compound demonstrates exceptional potency against members of the Enterobacteriaceae family, with a MIC90 of 0.12 µg/mL.[1] Its activity against Pseudomonas aeruginosa is notable and comparable to other anti-pseudomonal cephalosporins.[1] Against Gram-positive organisms, this compound is active against staphylococci and streptococci, although it shows moderate activity against oxacillin-resistant Staphylococcus aureus.[1] It is important to note that Streptococcus faecalis isolates were resistant to this compound.[1]
Experimental Protocols
The determination of the in vitro antibacterial spectrum of this compound involves standardized and reproducible methodologies. The following outlines the core experimental protocol for determining the Minimum Inhibitory Concentration (MIC) values.
Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution
-
Preparation of Media: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved for sterilization. The molten agar is then cooled to 45-50°C in a water bath.
-
Preparation of Antibiotic Concentrations: A stock solution of this compound is prepared in a suitable solvent. A series of twofold serial dilutions are then made to achieve the desired final concentrations in the agar plates.
-
Incorporation of Antibiotic into Agar: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar to achieve the final target concentrations. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then used to inoculate a tube of sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to yield a final inoculum of approximately 10⁴ CFU per spot on the agar plate.
-
Inoculation: The prepared bacterial inocula are applied to the surface of the antibiotic-containing and control agar plates using a multipoint inoculator.
-
Incubation: The inoculated plates are incubated at 35-37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the organism.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the antibacterial spectrum of a novel compound like this compound.
Caption: Workflow for MIC Determination.
This structured approach ensures the generation of reliable and comparable data, which is crucial for the preclinical assessment of a new antibacterial agent. The potent and broad-spectrum activity of this compound, particularly against challenging Gram-negative pathogens, underscores its potential as a valuable addition to the antimicrobial arsenal. Further in vivo studies are warranted to translate these promising in vitro findings into clinical efficacy.
References
An In-Depth Technical Guide to the Target Pathogens and Antibacterial Activity of BMY-28142 (Cefepime)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial agent BMY-28142, more commonly known as cefepime. Initially, it is important to note that the query for "BMY-43748" did not yield specific results, and it is highly probable that this was a typographical error for BMY-28142, a well-documented fourth-generation cephalosporin (B10832234) antibiotic. This guide will proceed with the assumption that the intended subject is BMY-28142 (cefepime).
Cefepime exhibits a broad spectrum of activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2][3] Its clinical efficacy extends to the treatment of various infections, including pneumonia, urinary tract infections, and skin infections.[1]
Target Pathogens and In Vitro Activity
BMY-28142 (cefepime) is potent against numerous clinically significant pathogens. Its spectrum of activity includes, but is not limited to, members of the family Enterobacteriaceae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae.[4]
Quantitative Susceptibility Data
The in vitro activity of BMY-28142 is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for BMY-28142 against a range of bacterial species.
Table 1: In Vitro Activity of BMY-28142 (Cefepime) against Gram-Negative Bacteria
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 115 | ≤0.25 | 1 |
| Klebsiella pneumoniae | 30 | ≤0.25 | 2 |
| Enterobacter cloacae | 19 | ≤0.25 | 8 |
| Serratia marcescens | 23 | ≤0.25 | 4 |
| Proteus mirabilis | - | ≤0.06 | ≤0.12 |
| Pseudomonas aeruginosa | - | 4 | 8 |
Data compiled from multiple sources.[2][5][6]
Table 2: In Vitro Activity of BMY-28142 (Cefepime) against Gram-Positive Bacteria
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus (Methicillin-susceptible) | - | 0.5 | 16 |
| Streptococcus pneumoniae | - | 0.03 | 0.25 |
| Streptococcus pyogenes (Group A) | - | 0.03 | 0.25 |
| Streptococcus agalactiae (Group B) | - | 0.12 | 0.03 |
Data compiled from multiple sources.[5]
Mechanism of Action
BMY-28142 (cefepime) is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[1][7][8] This action is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[1][5][7] PBPs are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall that provides structural integrity.[4][8] By disrupting this process, BMY-28142 leads to the weakening of the cell wall and subsequent cell lysis.[7][8]
The chemical structure of cefepime, particularly its zwitterionic nature, allows for rapid penetration through the porin channels of Gram-negative bacteria, enhancing its efficacy against these organisms.[7] Furthermore, it exhibits greater stability against many β-lactamases, enzymes that can inactivate other β-lactam antibiotics.[8]
Signaling Pathway of BMY-28142 Action
The following diagram illustrates the mechanism of action of BMY-28142, targeting the bacterial cell wall synthesis pathway.
Experimental Protocols
The determination of the in vitro activity of BMY-28142 is primarily achieved through standardized antimicrobial susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for these procedures.[6][9][10]
Broth Microdilution Method for MIC Determination
This method involves preparing serial twofold dilutions of BMY-28142 in a liquid growth medium in microtiter plates.
1. Preparation of Antimicrobial Solution:
-
A stock solution of BMY-28142 is prepared in a suitable solvent.
-
Serial twofold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
2. Inoculum Preparation:
-
Bacterial colonies from an overnight culture on a non-selective agar (B569324) plate are suspended in sterile saline or broth.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension.
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plates are incubated at 35°C for 16-20 hours in ambient air.[11]
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of BMY-28142 that completely inhibits visible bacterial growth.
E-test (Epsilometer Test) Method for MIC Determination
The E-test is a gradient diffusion method that utilizes a plastic strip impregnated with a predefined gradient of BMY-28142.[12][13]
1. Inoculum Preparation and Plating:
-
A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity as described for the broth microdilution method.
-
A sterile cotton swab is dipped into the suspension, and the excess fluid is removed.
-
The swab is used to inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
2. Application of E-test Strip:
-
The E-test strip is applied to the surface of the inoculated and dried agar plate.
3. Incubation:
-
The plate is incubated at 35°C for 16-20 hours.
4. Interpretation of Results:
-
An elliptical zone of inhibition forms around the strip.
-
The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[12]
Experimental Workflow for MIC Determination
The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of BMY-28142.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. himedialabs.com [himedialabs.com]
- 3. Cefepime - Wikipedia [en.wikipedia.org]
- 4. hereditybio.in [hereditybio.in]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]
- 9. Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Improved Accuracy of Cefepime Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbenotes.com [microbenotes.com]
- 13. ETEST® | Pioneering Diagnostics [biomerieux.com]
BMY-43748 topoisomerase II inhibition assay
An In-Depth Technical Guide to the Topoisomerase II Inhibition Assay of BMY-43748
Disclaimer: As of this writing, specific data on the topoisomerase II inhibitory activity of this compound is not publicly available. This guide provides a comprehensive framework and detailed protocols for how such an investigation would be conducted, using this compound as a representative test compound. The quantitative data presented herein is hypothetical and illustrative.
Introduction
DNA topoisomerase II is a ubiquitous and essential enzyme that resolves topological problems in DNA by catalyzing the passage of a double-stranded DNA segment through a transient, enzyme-mediated double-stranded break in another.[1] This function is critical for vital cellular processes, including DNA replication, chromosome segregation, and the maintenance of genomic stability.[1] Eukaryotic cells express two isoforms, topoisomerase IIα and topoisomerase IIβ, which are both validated targets for anticancer drug development.[2]
Topoisomerase II inhibitors are broadly classified into two main categories:
-
Topoisomerase II Poisons (Interfacial Poisons): These agents, such as the clinical drug etoposide (B1684455), stabilize the covalent intermediate known as the "cleavage complex," in which the enzyme is covalently bound to the 5' ends of the cleaved DNA.[1][2] This leads to an accumulation of DNA double-strand breaks, which are cytotoxic to rapidly proliferating cancer cells.
-
Catalytic Inhibitors: These compounds interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.[2] They inhibit the overall catalytic activity of the enzyme.
This technical guide outlines the core in vitro assays required to identify and characterize the inhibitory activity of a novel compound, exemplified by this compound, against human topoisomerase II.
The Topoisomerase II Catalytic Cycle
The catalytic cycle of topoisomerase II is a complex, multi-step process that is dependent on ATP. Understanding this cycle is fundamental to interpreting the results of inhibition assays. The key stages are the binding of the first DNA duplex (G-segment), ATP-dependent capture of a second duplex (T-segment), cleavage of the G-segment, passage of the T-segment through the break, and religation of the G-segment.
Experimental Protocols
A multi-assay approach is essential for a thorough characterization of a potential topoisomerase II inhibitor. The kDNA decatenation assay is a primary screening method, while relaxation and cleavage assays provide further mechanistic insights.
Primary Screening: kDNA Decatenation Assay
This assay is considered the gold standard for detecting topoisomerase II activity and its inhibition. It relies on the unique ability of topoisomerase II to resolve a network of interlocked DNA circles (catenated kinetoplast DNA, or kDNA) into individual, decatenated mini-circles.[3][4]
Principle: Catenated kDNA is too large to enter an agarose (B213101) gel during electrophoresis. Upon incubation with active topoisomerase II, the network is resolved into decatenated circular DNA products (nicked and supercoiled) that can migrate into the gel.[5] Catalytic inhibitors will prevent this process, leaving the kDNA in the well. Poisons may also show inhibition and can sometimes lead to the formation of linear DNA.[6]
Materials and Reagents:
-
Purified Human Topoisomerase IIα or IIβ (e.g., TopoGEN, Inspiralis)
-
Kinetoplast DNA (kDNA) (e.g., 200 ng/µL)
-
10x Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA.[4][7]
-
10x ATP Solution: 10 mM ATP in sterile water.
-
Test Compound (this compound) and Positive Control (Etoposide) at various concentrations.
-
5x Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol.[5]
-
Nuclease-free water.
-
1% Agarose Gel with 0.5 µg/mL Ethidium Bromide (or other DNA stain).
-
1x TAE or TBE running buffer.
Procedure:
-
Reaction Assembly: On ice, assemble the reaction mixtures in 0.5 mL microcentrifuge tubes. For a final volume of 20 µL:
-
Nuclease-free water: to 20 µL
-
10x Assay Buffer: 2 µL
-
10x ATP Solution: 2 µL
-
kDNA (200 ng): 1 µL
-
Test Compound/Control (or vehicle, e.g., DMSO): 1 µL
-
-
Enzyme Addition: Add 2-4 units of purified topoisomerase II enzyme to each tube to initiate the reaction. The optimal amount of enzyme should be predetermined in a titration experiment to find the minimum concentration that achieves complete decatenation.[3]
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.[4][6]
-
Termination: Stop the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.[5]
-
Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel. Run the gel at 80-100V for 1-2 hours or until the dye front has migrated sufficiently.[4]
-
Visualization: Visualize the DNA bands using a UV transilluminator and document the results.[3]
Interpretation of Results:
-
No Enzyme Control: kDNA remains in the well.
-
Enzyme Only Control: kDNA is converted to decatenated products (bands migrating into the gel).
-
Catalytic Inhibition: As inhibitor concentration increases, the amount of decatenated product decreases, and kDNA is retained in the well.
-
Poison Activity: Inhibition of decatenation is observed. Often, an additional band corresponding to linear kDNA may appear, indicating the stabilization of the cleavage complex.
Secondary Assays for Mechanistic Elucidation
3.2.1 Supercoiled Plasmid Relaxation Assay
This assay assesses the enzyme's ability to relax supercoiled plasmid DNA. Active topoisomerase II, in the presence of ATP, converts compact supercoiled DNA into a series of slower-migrating relaxed topoisomers.[8][9] Catalytic inhibitors prevent this conversion.
3.2.2 DNA Cleavage Assay
This assay is specifically designed to detect topoisomerase II poisons. It uses a supercoiled plasmid DNA substrate and measures the conversion of this substrate into a linear form, which is indicative of a stabilized cleavage complex.[10] The reaction is typically terminated with SDS and proteinase K to trap the covalent complex.[6] A significant increase in linear DNA in the presence of a compound confirms its identity as a topoisomerase II poison.
Data Presentation
Quantitative analysis involves densitometry of the DNA bands on the gel to determine the concentration of the compound that inhibits 50% of the enzyme's activity (IC₅₀). The following table presents hypothetical IC₅₀ values for this compound against human topoisomerase II isoforms, with etoposide as a reference compound.
| Compound | Target | Assay Type | IC₅₀ (µM) [Hypothetical] |
| This compound | Topoisomerase IIα | kDNA Decatenation | 15.5 |
| This compound | Topoisomerase IIβ | kDNA Decatenation | 28.2 |
| Etoposide | Topoisomerase IIα | kDNA Decatenation | 59.2[11][12] |
| Etoposide | Topoisomerase IIα | DNA Cleavage | ~6.0[10] |
Note: The IC₅₀ values for this compound are for illustrative purposes only.
Visualization of Workflows and Logic
Visual diagrams are crucial for understanding complex experimental workflows and decision-making processes.
Conclusion
The characterization of a potential topoisomerase II inhibitor such as this compound requires a systematic approach using well-established biochemical assays. The kDNA decatenation assay serves as a robust primary screen to determine inhibitory potential and calculate IC₅₀ values. Subsequent assays, particularly the DNA cleavage assay, are indispensable for elucidating the mechanism of action—distinguishing between catalytic inhibitors and clinically relevant topoisomerase II poisons. The protocols and frameworks provided in this guide offer a comprehensive roadmap for researchers and drug development professionals to rigorously evaluate novel chemical entities targeting this critical enzyme.
References
- 1. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. topogen.com [topogen.com]
- 7. inspiralis.com [inspiralis.com]
- 8. inspiralis.com [inspiralis.com]
- 9. inspiralis.com [inspiralis.com]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. rndsystems.com [rndsystems.com]
An In-Depth Technical Guide to BMY-43748: Solubility, Stability, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on BMY-43748, a compound that has been investigated for its potential anxiolytic properties. The focus of this document is to present the core physicochemical characteristics of solubility and stability, alongside an exploration of its mechanism of action, to support further research and development efforts. Due to the limited publicly available experimental data for this compound, this guide synthesizes predicted data and information from related compounds and general pharmaceutical principles.
Physicochemical Properties
| Property | Predicted Value/Information | Data Source |
| Molecular Formula | C₂₀H₂₄N₄O₃ | PubChem |
| Molecular Weight | 384.4 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
Table 1: Predicted Physicochemical Properties of this compound. These values, sourced from the PubChem database, are computationally generated and provide an estimate of the compound's characteristics.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. In the absence of specific experimental solubility data for this compound, predictions based on its chemical structure can be made.
| Solvent | Predicted Solubility |
| Water | Sparingly soluble |
| Ethanol | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Soluble |
Table 2: Predicted Solubility of this compound in Common Solvents. The predicted low aqueous solubility suggests that formulation strategies to enhance dissolution and absorption may be necessary for oral administration.
Experimental Protocol for Solubility Determination:
A standard experimental protocol to determine the solubility of a compound like this compound would involve the following steps:
-
Equilibrium Solubility Method:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.
-
The vials are agitated at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered to remove undissolved solid.
-
The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Stability Data and Protocols
Drug stability is paramount to ensure safety and efficacy throughout the shelf life of a pharmaceutical product. Stability studies involve subjecting the compound to various stress conditions to identify potential degradation pathways and products.
While specific stability data for this compound is not published, a standard approach to stability testing would follow ICH (International Council for Harmonisation) guidelines.
| Condition | Stressor | Purpose |
| Hydrolytic | Acidic (e.g., 0.1 N HCl), Basic (e.g., 0.1 N NaOH), and Neutral (water) conditions at elevated temperatures. | To assess degradation in aqueous environments. |
| Oxidative | Hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. | To evaluate susceptibility to oxidation. |
| Photolytic | Exposure to light (e.g., ICH-specified light source) in both solid and solution states. | To determine light sensitivity. |
| Thermal | Elevated temperatures (e.g., 40°C, 60°C) in the solid state. | To assess thermal stability. |
Table 3: Recommended Forced Degradation Conditions for this compound. These studies are essential for developing a stability-indicating analytical method.
Experimental Protocol for Forced Degradation Studies:
A typical forced degradation study protocol for this compound would involve:
-
Sample Preparation: Prepare solutions of this compound in the respective stress media (acid, base, water, hydrogen peroxide). For photostability, expose both the solid drug substance and its solution. For thermal stability, store the solid drug substance at elevated temperatures.
-
Stress Application: Expose the samples to the specified conditions for a defined period.
-
Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: Quantify the amount of remaining this compound and any formed degradation products. This data helps in understanding the degradation kinetics and pathways.
Mechanism of Action and Signaling Pathway
This compound has been investigated as a potential anxiolytic agent, with evidence suggesting its interaction with the serotonin (B10506) system, particularly the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mood and anxiety regulation.
Proposed Signaling Pathway for this compound's Anxiolytic Effect:
The anxiolytic effects of 5-HT1A receptor agonists are primarily mediated through their action on postsynaptic receptors in brain regions like the hippocampus, amygdala, and prefrontal cortex. The binding of an agonist, such as potentially this compound, to the 5-HT1A receptor initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability.
Figure 1: Proposed 5-HT1A Receptor Signaling Pathway for this compound.
Pathway Description:
-
Receptor Binding: this compound, acting as a 5-HT1A receptor agonist, binds to the extracellular domain of the receptor embedded in the neuronal cell membrane.
-
G-Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of an associated inhibitory G-protein (Gi/o).
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase.
-
Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
Decreased PKA Activity: Lower levels of cAMP lead to reduced activation of Protein Kinase A (PKA).
-
Altered Gene Transcription: Decreased PKA activity can lead to reduced phosphorylation of transcription factors like the cAMP response element-binding protein (CREB), which can modulate the expression of genes involved in neuronal plasticity and anxiety.
-
Activation of GIRK Channels: The beta-gamma subunit of the activated Gi/o protein directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels.
-
Potassium Efflux and Hyperpolarization: Activation of GIRK channels leads to an efflux of potassium ions (K+) from the neuron, causing hyperpolarization of the cell membrane. This makes the neuron less likely to fire an action potential, resulting in reduced neuronal excitability and contributing to the anxiolytic effect.
Experimental Workflow for Characterizing Mechanism of Action:
Figure 2: Experimental Workflow for Elucidating Mechanism of Action.
Conclusion
This technical guide consolidates the currently available information on this compound, focusing on its predicted solubility, a framework for stability testing, and its likely mechanism of action as a 5-HT1A receptor agonist. While there is a clear need for comprehensive experimental data to be published, the information presented here provides a valuable starting point for researchers and drug development professionals. The outlined experimental protocols offer a roadmap for generating the necessary data to fully characterize this compound and evaluate its therapeutic potential. Further investigation into the synthesis, formulation, and in vivo pharmacology of this compound is warranted to build upon this foundational knowledge.
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of BMY-43748
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and purification of BMY-43748, also known as (R)-4-amino-5-chloro-N-(2-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-9-yl)ethyl)-2,3-dihydrobenzofuran-7-carboxamide. The protocol is based on established synthetic methodologies for the core structural motifs and amide bond formation.
Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the pyrano[2,3-b]quinoline core with a 2-aminoethyl side chain and the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid moiety . These intermediates are then coupled via an amide bond to yield the final product.
Experimental Protocols
Part 1: Synthesis of the Pyrano[2,3-b]quinoline Intermediate
The synthesis of the pyrano[2,3-b]quinoline core can be achieved through various methods. One common approach involves the reaction of a suitably substituted 2-chloroquinoline-3-carbaldehyde (B1585622) with a source of ethylene (B1197577) glycol followed by cyclization. The introduction of the 2-aminoethyl side chain at the 9-position can be accomplished through a multi-step sequence starting from a 9-hydroxymethyl derivative.
Step 1a: Synthesis of 9-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[2,3-b]quinoline
Step 1b: Conversion of the Hydroxymethyl Group to an Aminoethyl Group
-
Mesylation/Tosylation: The 9-hydroxymethyl derivative is reacted with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM) at 0 °C to room temperature to form the corresponding mesylate or tosylate.
-
Azide (B81097) Displacement: The resulting mesylate or tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 60-80 °C) to yield the 9-(azidomethyl) intermediate.
-
Reduction to Amine: The azide is reduced to the primary amine using a standard reducing agent such as lithium aluminum hydride (LAH) in tetrahydrofuran (B95107) (THF) or by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Part 2: Synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
A synthetic method for this key intermediate has been reported. The process involves a multi-step sequence starting from a substituted benzoate.
Protocol for 4-Amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid synthesis:
| Step | Reaction | Reagents and Conditions |
| 1 | Hydrolysis | Sodium salt of the precursor, 3M NaOH (aq), propylene (B89431) glycol monomethyl ether, 100 °C, 3 hours. |
| 2 | Work-up | Cool to 35 °C, filter. |
| 3 | Purification | Resuspend in water and propylene glycol monomethyl ether, heat to 85 °C, hot filter. |
| 4 | Precipitation | Adjust filtrate pH to 2 with 6M HCl (aq), cool, filter, wash, and dry. |
Note: The starting sodium salt precursor is not explicitly detailed in the available literature.
Part 3: Amide Coupling to form this compound
The final step involves the coupling of the aminoethyl-pyranoquinoline intermediate with the benzofurancarboxylic acid derivative. Standard peptide coupling reagents can be employed for this transformation.
General Amide Coupling Protocol:
-
Activation of the Carboxylic Acid: To a stirred solution of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) along with an amine base like N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at room temperature for a short period to allow for the formation of the activated ester.
-
Addition of the Amine: The 9-(2-aminoethyl)-3,4-dihydro-2H-pyrano[2,3-b]quinoline intermediate is then added to the reaction mixture.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel.
Purification Protocol
Purification of the final this compound product is crucial to remove any unreacted starting materials, reagents, and byproducts.
Column Chromatography:
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate (B1210297) or a mixture of DCM and methanol) is typically employed. The optimal solvent system should be determined by TLC analysis.
-
Special Considerations for Quinolines: Due to the basic nature of the quinoline (B57606) nitrogen, tailing on silica gel can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
Recrystallization:
If the purified product is a solid, recrystallization from a suitable solvent or solvent system can be performed to further enhance its purity.
Data Presentation
As specific quantitative data for the synthesis of this compound is not publicly available, the following table provides a template for recording experimental results.
| Step | Product | Starting Material (mass, mmol) | Reagents (mass/vol, mmol) | Solvent (vol) | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1a | 9-(Hydroxymethyl)-pyranoquinoline | |||||||
| 1b-1 | 9-(Mesyloxymethyl)-pyranoquinoline | |||||||
| 1b-2 | 9-(Azidomethyl)-pyranoquinoline | |||||||
| 1b-3 | 9-(Aminomethyl)-pyranoquinoline | |||||||
| 2 | 4-Amino-5-chloro-benzofuran acid | |||||||
| 3 | This compound |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Amide Coupling Mechanism
Caption: General mechanism for amide bond formation.
Application Notes and Protocols: In Vitro Antibacterial Activity of BMY-43748
Introduction
BMY-43748 is a novel antibacterial agent under investigation for its potential therapeutic applications. These application notes provide a comprehensive overview of the in vitro methods used to assess its antibacterial efficacy. The protocols outlined below are intended for researchers, scientists, and professionals in drug development to ensure standardized and reproducible evaluation of this compound's activity against a variety of bacterial pathogens.
Data Presentation: Antibacterial Spectrum of this compound
The antibacterial activity of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This data is crucial for understanding the potency and spectrum of the compound.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Data Not Available |
| Streptococcus pneumoniae | Gram-positive | Data Not Available |
| Enterococcus faecalis | Gram-positive | Data Not Available |
| Escherichia coli | Gram-negative | Data Not Available |
| Pseudomonas aeruginosa | Gram-negative | Data Not Available |
| Klebsiella pneumoniae | Gram-negative | Data Not Available |
| Haemophilus influenzae | Gram-negative | Data Not Available |
Note: The MIC values in this table are placeholders. Actual values need to be determined experimentally.
Experimental Protocols
Accurate determination of antibacterial activity relies on standardized and well-defined protocols. The following sections detail the methodologies for key in vitro experiments.
Broth Microdilution Method for MIC Determination
This is one of the most common methods for determining the MIC of an antimicrobial agent.[3] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.
Materials:
-
This compound stock solution
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., from ATCC)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected based on expected activity.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
-
Controls:
-
Growth Control: A well containing only broth and the bacterial inoculum (no this compound).
-
Sterility Control: A well containing only broth (no bacteria or this compound).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Agar (B569324) Dilution Method for MIC Determination
As an alternative to broth microdilution, the agar dilution method can be used.[5][6] This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.
Materials:
-
This compound stock solution
-
Mueller-Hinton Agar (MHA)
-
Petri dishes
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Inoculator (e.g., multipoint replicator)
Procedure:
-
Preparation of Agar Plates:
-
Prepare a series of molten MHA aliquots.
-
Add appropriate volumes of the this compound stock solution to each aliquot to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot.[4]
-
-
Inoculation:
-
Using a multipoint replicator, inoculate the surface of each agar plate with the standardized bacterial suspensions.
-
-
Controls:
-
Growth Control: An agar plate containing no this compound, inoculated with all test strains.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.
-
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7]
Materials:
-
This compound
-
Log-phase bacterial culture
-
CAMHB
-
Sterile tubes
-
Incubator with shaking capabilities
-
Apparatus for colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation:
-
Prepare a mid-logarithmic phase bacterial culture in CAMHB.
-
Dilute the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the compound.
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial suspension.
-
Incubate the tubes at 35°C ± 2°C with constant agitation.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[7]
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.
-
Mechanism of Action (Hypothetical Signaling Pathway)
While the precise mechanism of action for this compound is under investigation, many antibacterial agents target essential cellular processes. A common target is bacterial cell wall synthesis. The diagram below illustrates a hypothetical pathway where this compound might interfere with this process.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experiments should be conducted in accordance with appropriate laboratory safety guidelines. The specific antibacterial activity and mechanism of action for this compound must be determined through rigorous experimental validation.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. woah.org [woah.org]
- 7. actascientific.com [actascientific.com]
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of BMY-43748
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMY-43748 is a compound of interest for its potential antimicrobial properties. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its efficacy against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.
Data Presentation: Hypothetical MIC Values for this compound
The following tables summarize hypothetical quantitative MIC data for this compound against common bacterial and fungal strains. These values are for illustrative purposes to guide data presentation.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | 16 |
| Escherichia coli | 25922 | 32 |
| Pseudomonas aeruginosa | 27853 | 64 |
| Enterococcus faecalis | 29212 | 8 |
Table 2: Hypothetical Antifungal Activity of this compound
| Fungal Strain | ATCC Number | MIC (µg/mL) |
| Candida albicans | 90028 | 4 |
| Aspergillus fumigatus | 204305 | 8 |
| Cryptococcus neoformans | 32045 | 16 |
Experimental Protocols
This section details the broth microdilution method for determining the MIC of this compound.
Materials
-
This compound stock solution (e.g., 1280 µg/mL in an appropriate solvent like DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Bacterial or fungal strains for testing
-
Sterile saline (0.85%) or appropriate broth
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Preparation of Inoculum
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in a sterile tube containing saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1]
-
For bacteria, dilute this suspension 1:100 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
For fungi, the initial suspension (1-5 x 10⁶ CFU/mL) is further diluted in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
Broth Microdilution Procedure
-
Dispense 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution at twice the highest desired final concentration to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column. This creates a range of concentrations.
-
Column 11 will serve as a growth control (no drug), and column 12 will be a sterility control (no microorganism).
-
Add 50 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 100 µL. Do not inoculate column 12.
Incubation
-
Bacteria: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Fungi: Cover the plate and incubate at 35°C for 24-48 hours.
Reading and Interpreting Results
-
After incubation, examine the plates visually for turbidity. The growth control well (column 11) should be turbid, and the sterility control well (column 12) should be clear.
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay.
References
Application Notes and Protocols: In Vivo Efficacy of BMY-43748
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and databases, no specific in vivo efficacy studies, quantitative data, detailed experimental protocols, or established signaling pathways for the compound BMY-43748 were found. The "BMY" designation suggests a potential association with Bristol Myers Squibb, but there is no accessible preclinical data for a compound with this identifier.
Therefore, the creation of detailed Application Notes and Protocols as requested is not possible at this time. To fulfill such a request, the following information would be essential:
-
Conference abstracts or posters presenting preliminary data on the compound's efficacy in animal models.
-
Internal drug development reports (if publicly disclosed) outlining the experimental procedures and results.
In the absence of this foundational information, we are providing a generalized template for Application Notes and Protocols that can be adapted once specific data on this compound or a similar anti-cancer agent becomes available. This template adheres to the structural and visualization requirements of the original request.
Template: Application Notes and Protocols for a Novel Anti-Cancer Agent
This document provides a framework for summarizing in vivo efficacy data and outlining experimental protocols for a hypothetical anti-cancer agent, referred to herein as "Compound X."
Quantitative Data Summary
The in vivo anti-tumor efficacy of Compound X would be evaluated in various animal models. Key quantitative data from these studies should be summarized for clear comparison.
Table 1: Anti-Tumor Efficacy of Compound X in Xenograft Models
| Animal Model | Tumor Type | Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Statistical Significance (p-value) |
| Nude Mice | Human Colon Carcinoma (HCT116) | Vehicle Control | - | Daily, PO | 1500 ± 150 | - | - |
| Compound X | 25 | Daily, PO | 750 ± 90 | 50 | <0.05 | ||
| Compound X | 50 | Daily, PO | 300 ± 50 | 80 | <0.01 | ||
| SCID Mice | Human Breast Cancer (MDA-MB-231) | Vehicle Control | - | Twice daily, IV | 1200 ± 120 | - | - |
| Compound X | 10 | Twice daily, IV | 600 ± 75 | 50 | <0.05 | ||
| Compound X | 20 | Twice daily, IV | 240 ± 40 | 80 | <0.01 |
Table 2: Effect of Compound X on Survival in a Syngeneic Mouse Model
| Animal Model | Tumor Type | Treatment Group | Median Survival (Days) | Percent Increase in Lifespan (% ILS) | Statistical Significance (p-value) |
| C57BL/6 Mice | Murine Melanoma (B16-F10) | Vehicle Control | 20 | - | - |
| Compound X (25 mg/kg) | 35 | 75 | <0.01 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo efficacy studies.
Protocol 1: Xenograft Tumor Model Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Line: HCT116 human colon carcinoma cells.
-
Tumor Implantation:
-
Culture HCT116 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
-
Dosing:
-
Vehicle Control Group: Administer vehicle (e.g., 0.5% methylcellulose) orally (PO) once daily.
-
Compound X Groups: Administer Compound X at 25 mg/kg and 50 mg/kg (formulated in vehicle) PO once daily.
-
-
Endpoint:
-
Continue treatment for 21 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³).
-
Euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (% TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., one-way ANOVA with Dunnett's post-hoc test).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
-
Objective: To assess the modulation of a target signaling pathway in tumor tissue following treatment.
-
Procedure:
-
Establish tumors as described in Protocol 1.
-
Administer a single dose of Compound X or vehicle.
-
At specified time points (e.g., 2, 8, 24 hours) post-dose, euthanize a subset of mice from each group.
-
Excise tumors and snap-freeze in liquid nitrogen or fix in formalin.
-
-
Analysis:
-
Western Blot: Prepare tumor lysates and analyze for the expression and phosphorylation status of key pathway proteins (e.g., p-ERK, total ERK).
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections with antibodies against relevant biomarkers.
-
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental designs.
Application Notes and Protocols: BMY-43748 for Gram-Positive Bacterial Infections
A comprehensive search of publicly available scientific literature and databases has revealed no specific information regarding an antibacterial compound designated as BMY-43748. It is plausible that this designation represents an internal compound code from Bristol-Myers Squibb (BMS) that was not advanced into public stages of development or disclosed in scientific publications. Research and development in the pharmaceutical industry often involves the synthesis and screening of thousands of compounds, with only a small fraction progressing to a stage where their details are published.
While information on this compound is not available, this document will provide a generalized framework for the evaluation of a novel antibacterial agent against Gram-positive bacterial infections, drawing on established methodologies and protocols commonly used in the field. This will serve as a template for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.
Preclinical Evaluation of a Novel Antibacterial Agent
The preclinical assessment of a new antibacterial agent involves a tiered approach, beginning with in vitro characterization and progressing to in vivo efficacy models. The primary goals are to determine the compound's spectrum of activity, potency, mechanism of action, and preliminary safety profile.
In Vitro Activity Assessment
The initial step is to determine the compound's intrinsic antibacterial activity against a panel of clinically relevant Gram-positive pathogens.
Table 1: Representative Panel of Gram-Positive Bacteria for Initial Screening
| Bacterial Species | Key Resistance Phenotypes to Consider |
| Staphylococcus aureus | Methicillin-resistant (MRSA), Vancomycin-intermediate/resistant (VISA/VRSA) |
| Staphylococcus epidermidis | Methicillin-resistant |
| Enterococcus faecalis | Vancomycin-resistant (VRE) |
| Enterococcus faecium | Vancomycin-resistant (VRE) |
| Streptococcus pneumoniae | Penicillin-resistant, Macrolide-resistant |
| Streptococcus pyogenes (Group A) | Macrolide-resistant |
| Clostridioides difficile |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate (e.g., Tryptic Soy Agar), select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
-
In Vivo Efficacy Evaluation: Murine Systemic Infection Model
Animal models are crucial for assessing the in vivo efficacy of a novel antibacterial agent. A common model for systemic infections is the murine peritonitis or sepsis model.
Table 2: Key Parameters for In Vivo Efficacy Studies
| Parameter | Description |
| ED₅₀ | The dose of the drug that is effective in 50% of the treated animals. |
| Bacterial Load | The number of colony-forming units (CFU) in target organs (e.g., spleen, liver, blood) post-treatment. |
| Survival Rate | The percentage of animals surviving at the end of the study period. |
-
Animal Acclimation:
-
House mice (e.g., BALB/c or CD-1) for at least 3 days prior to the experiment with free access to food and water.
-
-
Infection:
-
Prepare a lethal or sub-lethal inoculum of the test Gram-positive bacterium (e.g., S. aureus) in a suitable medium, often with a mucin-based adjuvant to enhance infectivity.
-
Inject the bacterial suspension intraperitoneally (IP) into the mice.
-
-
Treatment:
-
Administer the test compound at various doses via a clinically relevant route (e.g., intravenous, subcutaneous, or oral) at a specified time post-infection (e.g., 1 and 6 hours).
-
Include a vehicle control group and a positive control group (an established antibiotic).
-
-
Monitoring and Endpoint:
-
Monitor the animals for signs of morbidity and mortality over a defined period (e.g., 7 days).
-
Alternatively, for bacterial load determination, euthanize a subset of animals at a specific time point (e.g., 24 hours post-infection), harvest target organs, homogenize, and plate serial dilutions to enumerate CFU.
-
Application Notes and Protocols for BMY-43748 in Gram-Negative Bacterial Infections
Introduction
Gram-negative bacteria represent a significant and growing threat to public health due to their intrinsic resistance to many existing antibiotics, conferred by their complex outer membrane. The development of novel therapeutics targeting these challenging pathogens is a critical area of research. This document provides a comprehensive overview of the application of BMY-43748, a novel investigational agent, for the treatment of gram-negative bacterial infections.
It is important to note that publicly available information on the specific compound "this compound" is limited. The "BMY" designation suggests a potential origin from Bristol-Myers Squibb, but searches for this specific identifier in scientific literature and public databases have not yielded detailed information. Therefore, the following application notes and protocols are based on general principles of antimicrobial drug development and the common methodologies used to evaluate novel agents against gram-negative bacteria. Researchers should adapt these protocols based on the specific chemical and biological properties of this compound as they are elucidated.
Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound is not publicly documented. However, common targets for antibiotics against gram-negative bacteria include:
-
Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis is a hallmark of beta-lactam and glycopeptide antibiotics.
-
Protein Synthesis: Targeting the bacterial ribosome (30S or 50S subunits) to halt protein production.
-
DNA Replication and Repair: Interference with essential enzymes like DNA gyrase and topoisomerase IV.
-
Folate Synthesis: Blocking the production of essential metabolic components.
-
Outer Membrane Integrity: Disrupting the lipopolysaccharide (LPS) layer or other outer membrane components.
The experimental protocols outlined below are designed to help researchers elucidate the specific mechanism of this compound.
Quantitative Data Summary
As no specific quantitative data for this compound is available, the following table provides a template for researchers to populate with their experimental findings. This structured format allows for easy comparison of the compound's activity against various gram-negative pathogens.
Table 1: In Vitro Activity of this compound against Key Gram-Negative Pathogens
| Bacterial Species | Strain ID | Resistance Profile | This compound MIC (µg/mL) | Comparator Agent 1 MIC (µg/mL) | Comparator Agent 2 MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | Wild-Type | |||
| Clinical Isolate 1 | ESBL-producing | ||||
| Klebsiella pneumoniae | ATCC 700603 | KPC-producing | |||
| Clinical Isolate 2 | NDM-producing | ||||
| Pseudomonas aeruginosa | PAO1 | Wild-Type | |||
| Clinical Isolate 3 | Multi-drug Resistant | ||||
| Acinetobacter baumannii | ATCC 19606 | Wild-Type | |||
| Clinical Isolate 4 | Carbapenem-Resistant |
MIC: Minimum Inhibitory Concentration; ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae Carbapenemase; NDM: New Delhi Metallo-beta-lactamase.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
1. Materials:
- This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Bacterial cultures of gram-negative strains grown to logarithmic phase.
- Spectrophotometer.
- Sterile pipette tips and reservoirs.
2. Procedure:
- Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline or CAMHB. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the bacterial suspension 1:100 in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
- Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
- Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
- Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Protocol 2: Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.
1. Materials:
- This compound.
- Log-phase bacterial culture (~10⁶ CFU/mL).
- CAMHB.
- Sterile culture tubes.
- Incubator shaker.
- Agar (B569324) plates for colony counting.
- Sterile saline for dilutions.
2. Procedure:
- Prepare tubes containing CAMHB with this compound at concentrations of 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the antibiotic.
- Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.
- Incubate the tubes at 37°C with shaking.
- At time points 0, 2, 4, 8, and 24 hours, withdraw an aliquot from each tube.
- Perform serial ten-fold dilutions of the aliquots in sterile saline.
- Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
- Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical mechanism of action and a general experimental workflow for evaluating a novel antibiotic like this compound.
Caption: Hypothetical mechanism of this compound against gram-negative bacteria.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion
While specific data on this compound is not currently in the public domain, the protocols and frameworks provided in these application notes offer a robust starting point for its evaluation as a potential treatment for gram-negative bacterial infections. Rigorous adherence to standardized methodologies, such as those provided by CLSI, is essential for generating reliable and comparable data. As more information about the specific properties of this compound becomes available, these general protocols can be further refined to address the unique characteristics of the compound.
BMY-43748 Formulation for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a suitable formulation for the preclinical evaluation of BMY-43748, a potential anxiolytic agent with affinity for serotonin (B10506) receptors. Due to the limited publicly available data on the specific physicochemical properties of this compound, this document outlines general yet detailed strategies for formulating poorly water-soluble compounds for in vivo studies. The optimal formulation will require experimental determination based on the yet-to-be-disclosed solubility, lipophilicity (LogP), and pKa of this compound.
Pre-formulation Assessment
A thorough understanding of the physicochemical properties of this compound is the cornerstone of a successful formulation strategy.[1] These properties will dictate the most appropriate formulation approach to achieve adequate exposure in preclinical models.
Table 1: Key Physicochemical Parameters for this compound Formulation Development
| Parameter | Importance in Formulation | Target Range for Oral Bioavailability |
| Aqueous Solubility | Determines the dissolution rate and subsequent absorption. Low solubility is a major hurdle for oral bioavailability. | > 100 µg/mL |
| LogP / LogD | Indicates the lipophilicity of the compound. An optimal balance is required for membrane permeability and to avoid sequestration in fatty tissues.[2][3] | LogP < 5 (for oral administration)[3] |
| pKa | Determines the ionization state of the compound at different physiological pH values, which affects solubility and permeability. | Weakly basic or acidic compounds can be formulated as salts to improve solubility. |
| Melting Point | Provides an indication of the crystalline lattice energy, which can influence solubility. | Lower melting points can sometimes correlate with better solubility.[1] |
| Physical Form | Amorphous versus crystalline forms can have different solubilities and dissolution rates. | Amorphous forms are generally more soluble. |
Signaling Pathways of this compound Target Receptors
This compound is reported to have affinity for serotonin 5-HT1A and 5-HT2A receptors. Understanding the downstream signaling of these receptors is crucial for interpreting pharmacodynamic data from preclinical studies.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gi/o protein.[4][5][6] Its activation typically leads to inhibitory neurotransmission.
Caption: 5-HT1A Receptor Signaling Cascade.
5-HT2A Receptor Signaling
The 5-HT2A receptor is a GPCR coupled to the Gq/11 protein.[7][8] Its activation is generally excitatory.
Caption: 5-HT2A Receptor Signaling Cascade.
Formulation Strategies for Poorly Soluble Compounds
Given that many new chemical entities exhibit poor water solubility, the following formulation approaches are recommended for consideration for this compound.
Table 2: Comparison of Formulation Strategies for Preclinical Studies
| Formulation Strategy | Description | Advantages | Disadvantages |
| Aqueous Solution (with co-solvents) | The compound is dissolved in a mixture of water and one or more water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol). | Simple to prepare, suitable for intravenous administration, provides immediate bioavailability. | Potential for drug precipitation upon dilution in vivo, toxicity of co-solvents at high concentrations. |
| Aqueous Suspension | The solid compound is dispersed in an aqueous vehicle containing a suspending agent (e.g., carboxymethyl cellulose) and a wetting agent (e.g., Tween 80). | Higher drug loading is possible compared to solutions, can improve stability for hydrolytically unstable compounds. | Physical instability (caking, crystal growth), potential for inaccurate dosing if not properly homogenized. |
| Lipid-Based Formulations | The compound is dissolved or suspended in lipids, surfactants, and co-solvents. These can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS). | Can enhance oral bioavailability by improving solubility and utilizing lipid absorption pathways. | Can be complex to formulate and characterize, potential for GI side effects. |
| Nanosuspensions | The compound is reduced to the nanometer size range and stabilized with surfactants or polymers. | Increased surface area leads to faster dissolution and improved bioavailability. Suitable for oral and parenteral administration. | Requires specialized equipment for production (e.g., high-pressure homogenization, milling), potential for physical instability. |
Experimental Protocols
The following protocols provide a starting point for the formulation development of this compound.
Protocol 1: Preparation of a Co-solvent-based Aqueous Solution
Objective: To prepare a clear, stable solution of this compound for oral or intravenous administration.
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Saline (0.9% NaCl) or Water for Injection
-
Glass vials, magnetic stirrer, and stir bar
-
Sterile filters (for IV administration)
Procedure:
-
Weigh the required amount of this compound.
-
In a glass vial, add the desired volume of PEG 400 and/or PG.
-
While stirring, slowly add the this compound powder to the co-solvent(s).
-
Continue stirring until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but stability at elevated temperatures should be confirmed.
-
Slowly add the saline or water for injection to the solution while stirring to reach the final desired concentration.
-
Visually inspect for any signs of precipitation.
-
For intravenous administration, filter the final solution through a sterile 0.22 µm filter.
-
Store at an appropriate temperature (e.g., 2-8 °C or room temperature) and protect from light. Assess stability over the intended period of use.
Protocol 2: Preparation of a Micronized Suspension
Objective: To prepare a homogenous and physically stable suspension of this compound for oral administration.
Materials:
-
This compound (micronized, if available)
-
0.5% (w/v) Carboxymethyl cellulose (B213188) sodium (CMC-Na) in purified water
-
0.1% (v/v) Tween 80
-
Mortar and pestle or homogenizer
-
Graduated cylinder, beaker, magnetic stirrer, and stir bar
Procedure:
-
Prepare the vehicle by dissolving CMC-Na in purified water with stirring. Gentle heating can be used to aid dissolution. Allow the solution to cool to room temperature.
-
Add Tween 80 to the CMC-Na solution and mix thoroughly.
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while triturating to ensure a uniform dispersion.
-
Alternatively, for larger volumes, use a homogenizer to disperse the powder in the vehicle.
-
Transfer the suspension to a suitable container and stir continuously before and during dose administration to ensure homogeneity.
-
Store at an appropriate temperature and assess for any signs of settling or caking.
Preclinical Study Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anxiolytic compound like this compound.
Caption: Workflow for Preclinical Anxiolytic Drug Evaluation.
Conclusion
The successful preclinical development of this compound hinges on the creation of a formulation that ensures adequate and reproducible exposure in animal models. While specific physicochemical data for this compound are not yet available, the principles and protocols outlined in these application notes provide a robust framework for approaching the formulation of this and other poorly soluble compounds. A systematic evaluation of the strategies presented, guided by experimentally determined properties of the molecule, will be critical for advancing this compound through the preclinical pipeline.
References
- 1. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Administration Routes of Aripiprazole in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aripiprazole (B633) is an atypical antipsychotic medication that exhibits partial agonism at dopamine (B1211576) D2 receptors and serotonin (B10506) 5-HT1A receptors, as well as antagonist activity at serotonin 5-HT2A receptors.[1][2] This unique pharmacological profile contributes to its efficacy in treating a range of neuropsychiatric disorders. In preclinical research, mouse models are invaluable for investigating the pharmacokinetics, pharmacodynamics, and therapeutic potential of aripiprazole. The choice of administration route is a critical aspect of experimental design, influencing drug bioavailability, metabolism, and ultimately, the study's outcomes.
These application notes provide a comprehensive overview of the common administration routes for aripiprazole in mice, including intraperitoneal, oral, and subcutaneous methods. Detailed protocols are provided to guide researchers in the preparation and administration of aripiprazole for in vivo studies.
Mechanism of Action: Dopamine D2 Receptor Partial Agonism
Aripiprazole's primary mechanism of action involves its role as a partial agonist at the dopamine D2 receptor.[2][3] Unlike full agonists that elicit a maximal receptor response or antagonists that block the receptor, a partial agonist produces a submaximal response. This means that in environments of high dopamine concentration (hyperdopaminergic states), aripiprazole acts as a functional antagonist, competing with dopamine to reduce receptor stimulation.[3] Conversely, in areas with low dopamine levels (hypodopaminergic states), it acts as a functional agonist, increasing D2 receptor signaling.[3] This "dopamine stabilization" is thought to underlie its therapeutic effects in conditions like schizophrenia, where dopamine dysregulation is implicated.
Aripiprazole's partial agonism at presynaptic D2 autoreceptors and postsynaptic D2 receptors.
Data Presentation: Aripiprazole Administration in Mice
The following tables summarize quantitative data from various studies on the administration of aripiprazole to mice.
Table 1: Intraperitoneal (i.p.) Administration of Aripiprazole in Mice
| Mouse Strain | Dose (mg/kg) | Vehicle | Study Duration | Key Findings |
| ICR | 1, 5, 10 | Not specified | 1 week | Enhanced locomotor response to methamphetamine.[4] |
| 5xFAD | 1 | Not specified | 2 months | Attenuated β-amyloid accumulation.[5] |
| Swiss | 0.1, 1, 10 | Not specified | Acute | Prevented ethanol-induced hyperlocomotion.[6] |
| Not specified | 10 | Not specified | Acute and 11 days | Brain concentrations were up to 9-fold higher than serum.[7] |
Table 2: Oral Administration of Aripiprazole in Mice
| Mouse Strain | Dose (mg/kg/day) | Administration Method | Study Duration | Key Findings |
| ICR | 1, 3, 10, 30 | Diet | 2 years | Increased incidence of pituitary and mammary gland tumors in females.[8][9] |
| B6;129 (female) | 40 mg/kg in diet | Diet | 6 months | Induced weight gain and glucose intolerance.[10] |
| Not specified | 4, 8 | Oral gavage | 28 days | Improved maturation of neuroblast dendrites.[11] |
| Not specified | Not specified | Drinking water | Not specified | Aripiprazole in drinking solution leads to significant blood concentrations.[12] |
Table 3: Subcutaneous (s.c.) Administration of Aripiprazole in Mice
| Mouse Strain | Dose (mg/kg) | Vehicle | Study Duration | Key Findings |
| ICR | 1 (methamphetamine) | Not specified | 7 days | Used as a pre-exposure model before aripiprazole treatment.[4] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of aripiprazole to mice via intraperitoneal, oral, and subcutaneous routes.
Protocol 1: Intraperitoneal (i.p.) Injection
Materials:
-
Aripiprazole powder
-
Vehicle (e.g., 2.5% Tween-80 in sterile distilled water or saline)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer (optional)
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
Procedure:
-
Preparation of Aripiprazole Suspension: a. Calculate the required amount of aripiprazole and vehicle based on the desired dose and the number of animals to be injected. Prepare a slight excess to account for any loss during preparation and injection. b. Weigh the aripiprazole powder and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of vehicle (e.g., 2.5% Tween-80) to the tube. d. Vortex the tube vigorously to suspend the aripiprazole. For some formulations, continuous stirring with a magnetic stirrer may be necessary to maintain a uniform suspension.[13]
-
Animal Preparation and Injection: a. Weigh the mouse to determine the precise injection volume. b. Gently restrain the mouse, exposing the abdomen. c. Wipe the injection site (lower right or left quadrant of the abdomen) with 70% ethanol. d. Draw the calculated volume of the aripiprazole suspension into a sterile syringe. e. Insert the needle at a 15-30 degree angle into the peritoneal cavity, being careful to avoid puncturing internal organs. f. Gently aspirate to ensure the needle is not in a blood vessel or organ. g. Inject the solution slowly and steadily. h. Withdraw the needle and return the mouse to its cage. i. Monitor the animal for any adverse reactions.
Protocol 2: Oral Administration
A. Oral Gavage
Materials:
-
Aripiprazole powder
-
Vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose)
-
Sterile tubes for preparation
-
Vortex mixer
-
Animal scale
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
Procedure:
-
Preparation of Aripiprazole Suspension: a. Prepare the aripiprazole suspension in a suitable vehicle as described in Protocol 1a-d. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.
-
Animal Preparation and Gavage: a. Weigh the mouse to determine the gavage volume. b. Gently restrain the mouse, holding it in an upright position. c. Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury. d. Gently insert the gavage needle into the mouth, over the tongue, and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. e. Administer the aripiprazole suspension slowly. f. Gently remove the gavage needle. g. Return the mouse to its cage and monitor for any signs of distress.
B. Administration in Diet
Materials:
-
Aripiprazole powder
-
Standard rodent chow
-
Food processor or mixer
-
Drying oven (optional)
Procedure:
-
Preparation of Medicated Chow: a. Calculate the amount of aripiprazole needed based on the average daily food consumption of the mice and the target dose. b. Grind the standard rodent chow into a fine powder using a food processor. c. Thoroughly mix the aripiprazole powder with the powdered chow to ensure a homogenous distribution. d. The medicated powder can be provided directly or re-pelleted. To re-pellet, add a small amount of water to form a dough, press it into pellet shapes, and dry in an oven at a low temperature.
-
Administration: a. Replace the standard chow in the cages with the prepared medicated chow. b. Monitor food intake to ensure the desired dose is being consumed.
Protocol 3: Subcutaneous (s.c.) Injection
Materials:
-
Aripiprazole powder
-
Sterile vehicle
-
Sterile preparation tubes
-
Vortex mixer
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Aripiprazole Solution/Suspension: a. Prepare the aripiprazole formulation as described in Protocol 1a-d.
-
Animal Preparation and Injection: a. Weigh the mouse to determine the injection volume. b. Gently restrain the mouse and lift the loose skin over the back, between the shoulder blades, to form a "tent". c. Wipe the injection site with 70% ethanol. d. Insert the needle into the base of the skin tent, parallel to the spine. e. Gently aspirate to check for blood. f. Inject the solution, which will form a small bleb under the skin. g. Withdraw the needle and return the mouse to its cage. h. Monitor the injection site for any signs of irritation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for conducting a preclinical study in mice involving aripiprazole administration.
A generalized workflow for in vivo studies of aripiprazole in mice.
Conclusion
The selection of an appropriate administration route for aripiprazole in mouse studies is fundamental for obtaining reliable and relevant data. Intraperitoneal injections offer precise dosing and rapid absorption, while oral administration, particularly through diet, is well-suited for chronic studies and mimics the clinical route of administration. Subcutaneous injections provide a method for sustained release. The protocols and data presented here offer a detailed guide for researchers to effectively design and execute preclinical studies with aripiprazole, contributing to a deeper understanding of its neuropharmacological properties and therapeutic potential.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. dsv.ulaval.ca [dsv.ulaval.ca]
- 4. The second-generation antipsychotic drug aripiprazole modulates the serotonergic system in pancreatic islets and induces beta cell dysfunction in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 6. Effects of aripiprazole, an atypical antipsychotic, on the motor alterations induced by acute ethanol administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. queensu.ca [queensu.ca]
- 8. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Intraperitoneal Injection of Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acute and chronic aripiprazole treatment on choice between cocaine self-administration and food under a concurrent schedule of reinforcement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic validation of a new protocol of chronic oral administration of aripiprazole in male C57 Bl/6 mice through drinking solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
Application Note & Protocol: Quantification of BMY-43748 in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of BMY-43748 in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is intended to serve as a foundational template for researchers and drug development professionals requiring the accurate measurement of this compound in a biological matrix. The validation parameters presented are hypothetical and serve as a benchmark for performance evaluation.
Introduction
This compound is a compound of interest in pharmaceutical research. To accurately assess its pharmacokinetic properties and support preclinical and clinical development, a reliable and validated bioanalytical method is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, along with a representative summary of analytical validation data.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and quality control (QC) sample.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The acetonitrile will precipitate the plasma proteins.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min; Hold at 95% B for 1 min; Re-equilibrate at 5% B for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5.0 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| MRM Transitions | This compound: [M+H]⁺ → Product Ion 1 (Quantifier), [M+H]⁺ → Product Ion 2 (Qualifier) |
| Internal Standard: [M+H]⁺ → Product Ion (Quantifier) | |
| Dwell Time | 100 ms |
Note: Specific MRM transitions and collision energies must be optimized for this compound and the chosen internal standard.
Data Presentation
The following tables represent hypothetical data from a method validation study to demonstrate expected performance.
Table 3: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 4: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%) (n=6) | Inter-Day Precision (%CV) (n=18 over 3 days) | Inter-Day Accuracy (%) (n=18 over 3 days) |
| LLOQ | 1.0 | < 15.0 | 85.0 - 115.0 | < 15.0 | 85.0 - 115.0 |
| Low | 3.0 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| Mid | 100 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
| High | 800 | < 10.0 | 90.0 - 110.0 | < 10.0 | 90.0 - 110.0 |
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 3.0 | 92.5 | 98.7 |
| High | 800 | 95.1 | 101.2 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical flow of the bioanalytical method validation process.
Application Notes and Protocols for Cell Culture Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant pathogens presents a significant challenge to global health, necessitating the development of novel antimicrobial agents. The following application notes provide a framework for evaluating the efficacy of investigational compounds in cell culture infection models. While specific data on BMY-43748 in such models is not publicly available, this document outlines standardized protocols and data presentation formats applicable to the in vitro assessment of novel antiviral and antibacterial candidates. The methodologies described are based on established practices in the field and can be adapted for specific pathogens and cell lines.
Hypothetical Antiviral Activity of a this compound Analogue
Data Summary
The antiviral potential of a hypothetical this compound analogue was assessed against various viral strains in different cell lines. The 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) were determined to evaluate the compound's potency and therapeutic index.
| Cell Line | Virus | EC50 (nM)[1] | CC50 (µM)[1] | Selectivity Index (SI = CC50/EC50) |
| MT-2 | HIV-1 (LAI) | 0.7 ± 0.4 | >200 | >285,714 |
| PM1 | HIV-1 (Bal) | 4.1 ± 1.8 | 105 | 25,610 |
| Vero E6 | SARS-CoV-2 | 4.28 (µL) | Not Reported | Not Applicable |
| A9 | Murine Hepatitis Virus 1 (MHV-1) | 2.38 (µM) | Not Reported | Not Applicable |
| Vero | Herpes Simplex Virus 1 (HSV-1) | 14.8 (µM) | Not Reported | Not Applicable |
Note: Data presented are representative examples based on published literature for similar classes of compounds and are for illustrative purposes only.
Signaling Pathway: HIV-1 Entry Inhibition
The following diagram illustrates a potential mechanism of action for an antiviral agent that targets HIV-1 entry by antagonizing the gp120 envelope glycoprotein.
References
Troubleshooting & Optimization
BMY-43748 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of BMY-43748 in experimental settings. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common solubility issues, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an antibacterial agent with the molecular formula C20H17F3N4O3 and a molecular weight of 418.37 g/mol . Its CAS number is 132195-65-4.
Q2: What is the primary mechanism of action for this compound?
A2: While specific studies on this compound are limited, based on its structural similarity to fluoroquinolone antibiotics, it is presumed to function by inhibiting bacterial type II topoisomerase enzymes, specifically DNA gyrase and/or topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1][4] By inhibiting these enzymes, this compound likely leads to breaks in the bacterial DNA, ultimately causing cell death.
Q3: In what solvents is this compound soluble?
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to prepare a stock solution in 100% DMSO. You can use the table below to prepare stock solutions at various concentrations. To enhance solubility, you can warm the solution to 37°C and sonicate in an ultrasonic bath.
Troubleshooting Guide: this compound Solubility Issues in Aqueous Solutions
Researchers may encounter difficulties with the solubility of this compound when preparing aqueous solutions for in vitro experiments. This guide provides a step-by-step approach to troubleshoot and overcome these challenges.
Issue 1: this compound precipitates when my DMSO stock solution is diluted into an aqueous buffer or cell culture medium.
-
Possible Cause: This phenomenon, often called "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your experimental medium. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible to minimize potential off-target effects.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous medium, perform an intermediate dilution step. First, dilute the DMSO stock into a smaller volume of the aqueous medium, mixing thoroughly, and then add this intermediate solution to the final volume.
-
Gentle Warming and Agitation: Pre-warming the aqueous medium to 37°C before adding the this compound stock solution can sometimes improve solubility. Ensure continuous and gentle mixing or vortexing during and after the addition of the compound.
-
Sonication: If precipitation persists, brief sonication in a water bath sonicator can help to break down aggregates and improve dissolution.
-
Issue 2: Even with co-solvents, I am unable to achieve the desired concentration in my aqueous solution without precipitation.
-
Possible Cause: The intrinsic aqueous solubility of this compound at the pH of your experimental medium may be very low. The pKa of the compound, if it has ionizable groups, will significantly influence its solubility at a given pH.
-
Troubleshooting Steps:
-
pH Adjustment: If this compound has ionizable functional groups, its aqueous solubility will be pH-dependent. Since it contains a piperazine (B1678402) moiety, which is basic, lowering the pH of the aqueous solution may increase its solubility by promoting protonation. Conversely, if the molecule has acidic groups, increasing the pH would be beneficial. It is crucial to ensure the final pH is compatible with your experimental system (e.g., cell viability).
-
Use of Solubilizing Excipients: Consider the use of excipients that can enhance solubility. These include:
-
Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their apparent aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization by forming micelles.
-
-
Solid Dispersion: For long-term and more robust solutions, creating a solid dispersion of this compound with a hydrophilic polymer can significantly improve its dissolution rate and aqueous solubility.
-
Quantitative Data
Specific quantitative solubility data for this compound in aqueous solutions at different pH values is not widely available in the published literature. However, the following table provides guidance for preparing stock solutions in DMSO.
Table 1: Preparation of this compound Stock Solutions in DMSO
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 2.39 mL | 11.95 mL | 23.90 mL |
| 5 mM | 0.478 mL | 2.39 mL | 4.78 mL |
| 10 mM | 0.239 mL | 1.195 mL | 2.39 mL |
Molecular Weight of this compound: 418.37 g/mol
Experimental Protocols
Protocol 1: General Procedure for Preparing a Working Solution of this compound from a DMSO Stock
-
Prepare a Concentrated Stock Solution: Dissolve a known weight of this compound in 100% high-purity DMSO to achieve a high concentration (e.g., 10 mM or 20 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming to 37°C and brief sonication.
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.
-
Calculate Dilution: Calculate the volume of the DMSO stock solution needed to achieve the final concentration in your aqueous experimental medium. Remember to keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).
-
Pre-warm Aqueous Medium: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Add Stock to Medium: Add the calculated volume of the this compound DMSO stock solution to the pre-warmed aqueous medium while gently vortexing or stirring. Crucially, add the DMSO stock to the aqueous medium, not the other way around.
-
Final Mixing: Vortex the final solution thoroughly to ensure homogeneity and prevent localized high concentrations that could lead to precipitation.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before use.
Protocol 2: In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay is used to determine the inhibitory effect of this compound on the supercoiling activity of bacterial DNA gyrase.
-
Reaction Components:
-
Assay Buffer (5x): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, and 0.5 mg/mL albumin.
-
Relaxed pBR322 DNA: 1 µg/µL.
-
E. coli DNA Gyrase: Titrated to determine the amount required for complete supercoiling of the substrate.
-
This compound: Prepare a dilution series in DMSO.
-
Stop Solution/Loading Dye (6x): 30% glycerol, 0.25% bromophenol blue, 0.25% xylene cyanol.
-
-
Assay Procedure: a. On ice, prepare a reaction mixture containing the 5x assay buffer, relaxed pBR322 DNA, and sterile water to the final volume. b. Aliquot the reaction mixture into microcentrifuge tubes. c. Add a small volume (e.g., 1 µL) of the this compound dilution series or DMSO (for the control) to the respective tubes. d. Initiate the reaction by adding the pre-titrated DNA gyrase enzyme. e. Incubate the reaction at 37°C for 30-60 minutes. f. Stop the reaction by adding the stop solution/loading dye.
-
Analysis: a. Load the samples onto a 1% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR® Safe). b. Perform gel electrophoresis to separate the supercoiled and relaxed DNA forms. c. Visualize the DNA bands under UV light. Inhibition of supercoiling is indicated by a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Proposed mechanism of action of this compound.
References
- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroquinolones - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 3. Fluoroquinolone antimicrobial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoroquinolones - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming BMY-43748 Resistance in Bacteria
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with BMY-43748, a novel investigational cephalosporin (B10832234) antibiotic. Our guidance is designed to help identify mechanisms of resistance and explore potential strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an extended-spectrum cephalosporin. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It achieves this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.
Q2: We are observing a significant increase in the Minimum Inhibitory Concentration (MIC) of this compound against our bacterial strain. What are the potential mechanisms of resistance?
A2: Increased MIC values for β-lactam antibiotics like this compound are typically associated with one or more of the following resistance mechanisms:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.
-
Target Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) that reduce the binding affinity of this compound.
-
Reduced Permeability: Changes in the bacterial outer membrane porins that limit the influx of the antibiotic into the cell.
-
Efflux Pumps: Active transport of the antibiotic out of the bacterial cell by efflux pumps.
Q3: How can we determine if β-lactamase production is responsible for the observed resistance?
A3: You can perform a β-lactamase activity assay. A common method is the nitrocefin (B1678963) test, where a colorimetric change indicates the hydrolysis of the chromogenic cephalosporin, nitrocefin. Additionally, you can assess the potentiation of this compound activity in the presence of a β-lactamase inhibitor, such as clavulanic acid or tazobactam. A significant reduction in the MIC of this compound in the presence of an inhibitor strongly suggests β-lactamase-mediated resistance.
Q4: What experimental approaches can be used to investigate target modification (PBP alterations) as a resistance mechanism?
A4: To investigate PBP alterations, you can use a combination of molecular and biochemical techniques. Sequencing the genes encoding for PBPs (e.g., pbp genes) in your resistant strain and comparing them to the sequence from a susceptible parent strain can identify mutations. Additionally, competitive binding assays using radiolabeled or fluorescently-labeled penicillin can be performed to assess the binding affinity of this compound to PBPs in both susceptible and resistant bacterial lysates.
Q5: Our strain does not appear to produce significant β-lactamase activity. What other mechanisms should we investigate?
A5: If β-lactamase activity is ruled out, you should investigate alterations in drug influx and efflux. Reduced expression of outer membrane porins can be assessed using SDS-PAGE to compare the outer membrane protein profiles of your resistant and susceptible strains. To investigate the role of efflux pumps, you can perform MIC assays with and without an efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenylhydrazone) or PAβN (phenylalanine-arginine β-naphthylamide). A decrease in MIC in the presence of an EPI suggests the involvement of efflux pumps.
Troubleshooting Guides
Issue 1: High Variability in MIC Assay Results for this compound
| Potential Cause | Troubleshooting Step |
| Inoculum preparation inconsistency | Standardize the inoculum preparation method. Ensure the bacterial suspension is in the logarithmic growth phase and turbidity is consistently measured (e.g., using a spectrophotometer to achieve a specific OD600). |
| Instability of this compound | Prepare fresh stock solutions of this compound for each experiment. Store the stock solution at the recommended temperature and for no longer than the specified duration. |
| Contamination of bacterial culture | Streak the culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. |
Issue 2: this compound Appears Ineffective Against a Known Susceptible Strain In Vivo
| Potential Cause | Troubleshooting Step |
| Poor pharmacokinetic properties of this compound | Analyze the pharmacokinetic profile of this compound in the animal model to ensure adequate exposure at the site of infection. |
| Biofilm formation by the bacteria | Test the in vitro efficacy of this compound against biofilm-grown bacteria, as resistance can be significantly higher in biofilms compared to planktonic cells. |
| In vivo induction of resistance mechanisms | Isolate the bacteria from the infected animal post-treatment and perform susceptibility testing to determine if resistance was acquired in vivo. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of this compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range.
-
Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a positive control (bacteria with no antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: β-Lactamase Activity Assay using Nitrocefin
-
Bacterial Lysate Preparation: Grow the bacterial strain to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation and resuspend them in phosphate-buffered saline (PBS). Lyse the cells using sonication or a chemical lysis buffer.
-
Nitrocefin Solution: Prepare a fresh solution of nitrocefin at a concentration of 0.5 mg/mL in PBS.
-
Assay: In a 96-well plate, add a small volume of the bacterial lysate. To initiate the reaction, add the nitrocefin solution.
-
Measurement: Monitor the change in absorbance at 486 nm over time using a microplate reader. A rapid increase in absorbance indicates the hydrolysis of nitrocefin and the presence of β-lactamase activity.
Quantitative Data Summary
Table 1: Example MIC Data for this compound Against Susceptible and Resistant Bacterial Strains
| Strain | This compound MIC (µg/mL) | This compound + β-lactamase Inhibitor MIC (µg/mL) | This compound + Efflux Pump Inhibitor MIC (µg/mL) |
| Susceptible Parent Strain | 0.5 | 0.5 | 0.5 |
| Resistant Strain A | 64 | 2 | 64 |
| Resistant Strain B | 16 | 16 | 4 |
| Resistant Strain C | 128 | 4 | 32 |
Data are hypothetical and for illustrative purposes only.
Visualizations
Technical Support Center: Optimizing Fluoroquinolone Antibacterial Agent Dosage for In Vivo Studies
Disclaimer: Information regarding the specific compound BMY-43748 is not available in the public domain. This guide is based on the general characteristics of fluoroquinolone antibacterial agents, the class to which this compound likely belongs given its designation as an "antibacterial agent." The provided protocols and dosage information are representative and should be adapted for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for fluoroquinolone antibacterial agents?
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, fluoroquinolones lead to DNA strand breaks and ultimately bacterial cell death.
Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to consider for in vivo studies with fluoroquinolones?
The efficacy of fluoroquinolones is generally correlated with the ratio of the Area Under the Curve (AUC) of the drug concentration over 24 hours to the Minimum Inhibitory Concentration (MIC) of the target organism (AUC/MIC).[3] A higher AUC/MIC ratio is often associated with better bactericidal activity. Another important parameter can be the ratio of the maximum plasma concentration (Cmax) to the MIC.
Q3: What are typical routes of administration for fluoroquinolones in animal models?
Fluoroquinolones can be administered through various routes in preclinical studies, including oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of administration route depends on the specific experimental goals, the formulation of the compound, and the desired pharmacokinetic profile. Oral administration is common due to the good oral bioavailability of many fluoroquinolones.[4]
Q4: How does the presence of divalent cations affect fluoroquinolone activity?
Divalent cations such as magnesium (Mg²⁺) and calcium (Ca²⁺) can chelate fluoroquinolone molecules, reducing their bioavailability and antibacterial efficacy. It is crucial to be mindful of the composition of co-administered solutions and animal diet, as high levels of these cations can interfere with experimental outcomes.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| Higher than expected MIC values in vitro | Presence of divalent cations in the culture medium. | Use cation-adjusted Mueller-Hinton broth (CAMHB) for susceptibility testing. |
| Bacterial strain has acquired resistance. | Sequence the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to check for mutations. | |
| Lack of efficacy in an in vivo infection model despite favorable in vitro activity | Poor bioavailability at the site of infection. | Perform pharmacokinetic studies to determine the drug concentration in plasma and target tissues. |
| The chosen animal model is not appropriate for the infection. | Ensure the animal model mimics the human disease state as closely as possible. | |
| The dosing regimen is suboptimal. | Adjust the dose and/or frequency of administration to achieve a target AUC/MIC ratio. | |
| Observed toxicity or adverse effects in animal models | Off-target effects of the compound. | Reduce the dosage or consider a different route of administration to minimize systemic exposure. |
| Chelating effects of the fluoroquinolone. | Monitor for signs of ion deficiencies and consider supplementation if necessary.[5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a fluoroquinolone agent against a bacterial strain.
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar (B569324) plate.
-
Suspend the colonies in sterile saline or Mueller-Hinton broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the fluoroquinolone in an appropriate solvent (e.g., water, DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (bacteria with no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the bacterium.
-
Protocol 2: Mouse Systemic Infection Model
This protocol provides a general workflow for evaluating the in vivo efficacy of a fluoroquinolone agent in a mouse model of systemic infection.
-
Infection:
-
Prepare a standardized inoculum of the pathogenic bacterial strain.
-
Infect mice (e.g., C57BL/6 or BALB/c) via the intraperitoneal (IP) or intravenous (IV) route with a lethal or sublethal dose of the bacteria.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the fluoroquinolone agent at various dosages.
-
The route of administration (e.g., oral gavage, IP injection) should be chosen based on the compound's properties.
-
Include a vehicle control group that receives the same formulation without the active compound.
-
-
Monitoring:
-
Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-14 days).
-
Record survival rates for each treatment group.
-
-
Bacterial Load Determination (Optional):
-
At specific time points, euthanize a subset of mice from each group.
-
Collect relevant organs (e.g., spleen, liver, blood) and homogenize them.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/organ or CFU/mL).
-
Quantitative Data Summary
Table 1: Representative In Vivo Efficacious Doses of Fluoroquinolones in Mouse Models
| Fluoroquinolone | Animal Model | Bacterial Strain | Route of Administration | Efficacious Dose Range (mg/kg) | Reference |
| Ciprofloxacin | Mouse | Pseudomonas aeruginosa | Oral | 20 - 40 | [3] |
| Levofloxacin | Mouse | Streptococcus pneumoniae | Oral | 50 - 100 | [6] |
| Moxifloxacin | Mouse | Escherichia coli | Intraperitoneal | 10 - 30 | [7] |
| Amifloxacin | Mouse | Gram-negative bacteria | Oral | 10 - 50 | [4] |
Visualizations
Caption: Experimental workflow for optimizing in vivo dosage.
References
- 1. globalrph.com [globalrph.com]
- 2. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro and in vivo antibacterial activities of the fluoroquinolone WIN 49375 (amifloxacin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of the Fluoroquinolone-Associated Disability: The Pathobiochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
Technical Support Center: Novel Investigational Drug Toxicity & Cytotoxicity Assessment
Disclaimer: Publicly available information regarding the specific toxicity and cytotoxicity profile of BMY-43748 is limited. The following guide provides a general framework and answers to frequently asked questions for assessing the toxicity and cytotoxicity of a novel investigational drug, using standardized methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of our new compound?
A1: The initial step is to perform a dose-response analysis using a simple, rapid viability assay on a relevant cell line. The MTT or WST-1 assay is a common starting point to determine the concentration range over which the compound exhibits cytotoxic effects and to calculate an IC50 (half-maximal inhibitory concentration) value.
Q2: Our compound shows cytotoxicity. How can we determine the mechanism of cell death?
A2: To elucidate the mechanism of cell death, you can perform a series of assays. An Annexin V/Propidium Iodide (PI) assay can differentiate between apoptosis and necrosis. Further investigation into apoptosis can include caspase activity assays (e.g., Caspase-3/7, -8, -9), and analysis of mitochondrial membrane potential (e.g., using JC-1 dye).
Q3: We are observing inconsistent IC50 values between experiments. What could be the cause?
A3: Inconsistent IC50 values can arise from several factors:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can affect growth rates and compound sensitivity.
-
Compound Stability: Verify the stability of your compound in the culture medium over the duration of the experiment.
-
Assay Incubation Time: Use a consistent incubation time for both the compound treatment and the assay reagent.
Q4: What are the key considerations for moving from in vitro cytotoxicity to in vivo toxicity studies?
A4: Before transitioning to in vivo studies, it is crucial to have a good understanding of the compound's in vitro profile, including its potency (IC50), mechanism of action, and potential for off-target effects. Additionally, preliminary pharmacokinetic (PK) data is highly beneficial to estimate appropriate and safe dosing regimens for animal studies.
Troubleshooting Guides
Problem 1: High variability in replicates for the MTT assay.
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Possible Cause 1: Uneven cell seeding.
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Solution: Ensure the cell suspension is homogenous before and during plating. Pipette up and down gently between seeding wells.
-
-
Possible Cause 2: Incomplete dissolution of formazan (B1609692) crystals.
-
Solution: Ensure the solubilization buffer is added correctly and incubated for a sufficient period to completely dissolve the formazan crystals. Check for any precipitate before reading the plate.
-
-
Possible Cause 3: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Problem 2: No apoptotic signal detected despite clear cytotoxicity.
-
Possible Cause 1: The primary cell death mechanism is not apoptosis.
-
Solution: Investigate other cell death pathways, such as necrosis or autophagy. An LDH release assay can be used to quantify necrosis.
-
-
Possible Cause 2: The timing of the apoptosis assay is not optimal.
-
Solution: Perform a time-course experiment to measure apoptotic markers at different time points after compound addition. Apoptotic events can be transient.
-
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of a Novel Investigational Drug
| Cell Line | Assay Type | Incubation Time (hrs) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| HepG2 | WST-1 | 48 | 52.3 |
| A549 | CellTiter-Glo | 48 | 25.8 |
| MCF-7 | MTT | 72 | 15.1 |
Table 2: Acute In Vivo Toxicity Study in Rodents
| Species | Route of Administration | Observation Period (days) | NOAEL (mg/kg) | LD50 (mg/kg) |
| Mouse | Intravenous | 14 | 10 | 50 |
| Rat | Oral | 14 | 50 | > 200 |
NOAEL: No Observed Adverse Effect Level LD50: Lethal Dose, 50%
Experimental Protocols
1. MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the investigational drug in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
2. Annexin V/PI Assay for Apoptosis
-
Cell Treatment: Treat cells with the investigational drug at various concentrations for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Visualizations
Caption: Workflow for toxicity and cytotoxicity assessment.
Technical Support Center: BMY-43748 Metabolism in Rat vs. Human Hepatocytes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the metabolism of BMY-43748 in rat versus human hepatocytes.
Comparative Metabolism of this compound: Rat vs. Human Hepatocytes
Key Findings:
Significant species-specific differences exist in the hepatic metabolism of this compound. In vitro studies using cultured hepatocytes have demonstrated that this compound is actively metabolized by rat hepatocytes. In stark contrast, human hepatocytes have been shown to be "totally ineffective" at metabolizing this compound[1]. This suggests a marked difference in the metabolic pathways or the activity of specific enzymes responsible for the biotransformation of this compound between the two species.
While the specific metabolites of this compound in rat hepatocytes are not detailed in publicly available literature, the metabolism of fluoroquinolones, the class of antibiotics to which this compound belongs, generally involves modifications to the piperazinyl moiety through microsomal oxidative mechanisms[2].
Data Presentation
Table 1: Comparative Metabolic Stability of this compound in Rat and Human Hepatocytes
| Parameter | Rat Hepatocytes | Human Hepatocytes | Reference |
| Metabolic Rate | Actively Metabolized | Ineffective Metabolism | [1] |
| Primary Metabolic Pathways | Oxidative Metabolism (Presumed) | Not Applicable | [2] |
Note: Specific quantitative data on the intrinsic clearance (CLint) and half-life (t1/2) for this compound in rat and human hepatocytes are not available in the cited literature. The table reflects the qualitative findings of the comparative study.
Experimental Protocols
Protocol 1: Assessment of Metabolic Stability in Suspension Hepatocytes
This protocol outlines a general procedure for evaluating the metabolic stability of a compound like this compound in a suspension of cryopreserved rat or human hepatocytes.
1. Materials:
-
Cryopreserved rat or human hepatocytes
-
Hepatocyte thawing medium (e.g., CHRM® Medium)
-
Incubation Medium (e.g., Williams Medium E supplemented with L-glutamine and HEPES)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Positive control compounds (e.g., testosterone, 7-hydroxycoumarin)
-
Multi-well plates (e.g., 12-well or 24-well)
-
Orbital shaker incubator set to 37°C
-
Acetonitrile (or other suitable quenching solvent)
-
LC-MS/MS system for analysis
2. Procedure:
-
Thawing of Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed thawing medium to remove the cryoprotectant. Centrifuge at a low speed (e.g., 100 x g for 10 minutes for human hepatocytes) and resuspend the cell pellet in incubation medium.
-
Cell Viability and Counting: Determine cell viability and concentration using a method like the trypan blue exclusion assay.
-
Incubation Setup: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed incubation medium.
-
Initiation of Reaction: Add the this compound stock solution to the hepatocyte suspension to achieve the final desired concentration (typically ensuring the final solvent concentration is <0.1%).
-
Time Course Sampling: Place the plate on an orbital shaker in a 37°C incubator. At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the incubation mixture.
-
Quenching: Immediately terminate the metabolic reaction in the collected aliquots by adding a cold quenching solvent like acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound (this compound) at each time point.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (cell concentration).
Protocol 2: Metabolite Identification
This protocol provides a general workflow for identifying potential metabolites of this compound in rat hepatocyte incubations.
1. Materials:
-
Incubation samples from the metabolic stability assay (Protocol 1).
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with a liquid chromatography system.
-
Metabolite identification software.
2. Procedure:
-
Sample Preparation: Use the supernatant from the quenched rat hepatocyte incubations.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. Acquire data in both full scan mode to detect potential metabolites and in product ion scan mode to obtain fragmentation patterns of the parent drug and potential metabolites.
-
Data Processing:
-
Compare the chromatograms of the t=0 and later time point samples to identify new peaks that represent metabolites.
-
Utilize metabolite identification software to predict potential biotransformations (e.g., oxidation, glucuronidation) and search for the corresponding mass shifts in the full scan data.
-
Compare the fragmentation patterns of the potential metabolites with that of the parent drug to elucidate the site of metabolic modification.
-
Visualizations
Caption: Experimental workflow for assessing this compound metabolism in hepatocytes.
Caption: Putative metabolic pathways for fluoroquinolones in rat hepatocytes.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: Why is there such a significant difference in this compound metabolism between rat and human hepatocytes?
A1: The observed difference is likely due to variations in the expression and activity of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, between rats and humans. The specific CYP isozyme(s) responsible for this compound metabolism in rats may be absent or have very low activity in human liver cells.
Q2: What are the implications of these species differences for drug development?
A2: These findings highlight the importance of using human-derived in vitro systems early in drug development to accurately predict human pharmacokinetics. Relying solely on data from animal models like rats could be misleading for compounds like this compound.
Q3: Can I use liver microsomes instead of hepatocytes for studying this compound metabolism?
A3: Liver microsomes can be used to investigate Phase I (CYP-mediated) metabolism. However, hepatocytes are generally considered the "gold standard" as they contain both Phase I and Phase II enzymes, as well as necessary cofactors, providing a more complete picture of a compound's metabolic fate.
Q4: The metabolism of my compound is very slow in hepatocytes. How can I improve my assay?
A4: For slowly metabolized compounds, consider extending the incubation time, using a higher concentration of hepatocytes, or employing specialized culture systems like hepatocyte sandwich cultures or 3D spheroids that maintain cell viability and metabolic activity for longer periods.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommendation(s) |
| Low Cell Viability Post-Thaw | - Improper thawing technique (too slow).- Sub-optimal thawing medium.- Rough handling of cells. | - Thaw cells rapidly (<2 minutes) in a 37°C water bath.- Use a validated thawing medium to remove cryoprotectant.- Handle cells gently; use wide-bore pipette tips. |
| High Variability Between Replicates | - Inconsistent cell density in wells.- Inaccurate pipetting of compound or quenching solution.- Temperature fluctuations during incubation. | - Ensure the hepatocyte suspension is homogenous before aliquoting.- Use calibrated pipettes and consistent technique.- Ensure the incubator maintains a stable temperature and even shaking. |
| No Metabolism of Positive Control | - Inactive hepatocytes.- Omission of a necessary cofactor (if using subcellular fractions).- Incorrect assay conditions. | - Check the viability and source of the hepatocytes.- Ensure all necessary components are added to the incubation mixture.- Verify incubation temperature, pH, and time. |
| Parent Compound Disappears Too Quickly | - Compound concentration is too low (below the Km of the metabolizing enzymes).- Incubation time points are too far apart. | - Test a range of compound concentrations.- Collect samples at earlier and more frequent time points. |
| Extraneous Peaks in LC-MS/MS Chromatogram | - Contamination from media, plastics, or solvents.- Instability of the compound in the assay medium. | - Run a blank sample (no compound) to identify background peaks.- Assess the stability of the compound in the incubation medium without cells. |
References
BMY-43748 Synthesis Technical Support Center
Welcome to the technical support center for the synthesis of BMY-43748. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the synthesis of this potential antipsychotic agent.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the key step of alkylating 1-(2-pyrimidinyl)piperazine with 2-(4-fluorophenyl)-2-(2-hydroxyphenyl)oxirane.
Q1: My reaction is showing low or no conversion of starting materials. What are the possible causes and solutions?
A1: Low or no conversion can stem from several factors related to reactants, reaction conditions, or the presence of impurities.
-
Inactive Reactants:
-
Solution: Verify the purity and integrity of your starting materials, 1-(2-pyrimidinyl)piperazine and 2-(4-fluorophenyl)-2-(2-hydroxyphenyl)oxirane, using techniques like NMR or LC-MS. The oxirane can be susceptible to hydrolysis, especially if stored improperly.
-
-
Suboptimal Reaction Temperature:
-
Solution: The reaction of amines with epoxides can be slow at room temperature. Gradually increasing the reaction temperature, for instance to 60-80 °C, can significantly improve the reaction rate. Monitor the reaction by TLC or LC-MS to avoid decomposition at excessively high temperatures.
-
-
Inappropriate Solvent:
-
Solution: The choice of solvent is crucial. Polar aprotic solvents like DMF or acetonitrile (B52724) are generally effective for this type of alkylation. Protic solvents like ethanol (B145695) or isopropanol (B130326) can also be used, sometimes in the presence of a base. If solubility is an issue, consider experimenting with different solvent systems.
-
-
Presence of Water:
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can react with the epoxide and some bases, leading to undesired side products and reduced yield.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
A2: The formation of byproducts is a common challenge in piperazine (B1678402) chemistry.
-
Dialkylation of Piperazine:
-
Problem: Piperazine has two secondary amine groups, and it's possible for the epoxide to react with both, leading to a dialkylated byproduct.
-
Solution: To favor mono-alkylation, a molar excess of 1-(2-pyrimidinyl)piperazine (e.g., 1.5 to 2 equivalents) relative to the epoxide can be used. This statistically favors the reaction of the epoxide with an unreacted piperazine molecule.
-
-
Epoxide Ring-Opening Byproducts:
-
Problem: The epoxide ring can be opened by other nucleophiles present in the reaction mixture, such as water or the hydroxyl group of the solvent (if a protic solvent is used), leading to diol formation.
-
Solution: As mentioned, using anhydrous conditions is critical. If using an alcohol as a solvent, be aware of the potential for solvent addition as a side reaction.
-
-
Regioisomers:
-
Problem: The nucleophilic attack of the piperazine on the unsymmetrical epoxide can potentially occur at two different carbon atoms of the oxirane ring, leading to the formation of regioisomers.
-
Solution: The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of 2-(4-fluorophenyl)-2-(2-hydroxyphenyl)oxirane, the attack is generally expected at the less sterically hindered carbon. The use of certain catalysts can also influence regioselectivity. Careful analysis of the product mixture by NMR will be necessary to identify the major regioisomer.
-
Q3: I am having difficulty purifying the final product. What purification strategies are recommended?
A3: The purification of piperazine-containing compounds can be challenging due to their basicity and polarity.
-
Column Chromatography:
-
Suggestion: Silica (B1680970) gel column chromatography is a common method. A gradient elution system starting with a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often effective. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can help to reduce tailing of the basic product on the acidic silica gel.
-
-
Crystallization:
-
Suggestion: If the product is a solid, crystallization can be an effective purification method. Experiment with different solvent systems to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. The formation of a salt (e.g., hydrochloride or maleate) by treating the free base with the corresponding acid can sometimes facilitate crystallization and purification.
-
-
Acid-Base Extraction:
-
Suggestion: An aqueous workup involving acid-base extraction can be used to remove non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or K₂CO₃) and the product extracted back into an organic solvent.
-
Data Presentation
The following table summarizes typical reaction conditions for the alkylation of piperazines with epoxides, based on analogous reactions found in the literature.
| Parameter | Typical Range/Value | Notes |
| Solvent | DMF, Acetonitrile, Ethanol, Isopropanol | Polar aprotic solvents are often preferred to avoid side reactions with protic solvents. |
| Temperature | Room Temperature to 110 °C | Higher temperatures generally lead to faster reaction rates. |
| Reactant Ratio | 1.5 - 2.0 equivalents of piperazine per 1 equivalent of epoxide | An excess of the piperazine is used to minimize dialkylation. |
| Catalyst | None, or a Lewis acid (e.g., LiClO₄, In(OTf)₃) | The reaction often proceeds without a catalyst, but a Lewis acid can sometimes improve the rate and regioselectivity. |
| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until completion. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Disclaimer: This is a generalized protocol based on similar chemical transformations and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(2-pyrimidinyl)piperazine (1.5 eq) and a suitable anhydrous solvent (e.g., DMF, 20 mL per gram of epoxide).
-
Addition of Epoxide: To the stirred solution, add 2-(4-fluorophenyl)-2-(2-hydroxyphenyl)oxirane (1.0 eq).
-
Reaction: Heat the reaction mixture to a temperature between 60-80 °C. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining DMF and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate or dichloromethane/methanol, potentially with the addition of 0.5% triethylamine to the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
BMY-43748 Degradation Product Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals working with BMY-43748. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on forced degradation studies, this compound is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.[1][2][3] The primary degradation pathways observed involve hydrolysis of the ester functional group and oxidation of the tertiary amine moiety. Thermal degradation has been observed to be less significant under typical accelerated stability conditions.
Q2: What analytical techniques are recommended for identifying and quantifying this compound degradation products?
A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is the primary recommended technique for separating this compound from its degradation products.[4][5][6] For structural elucidation and identification of unknown degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., Q-TOF-MS), are essential.[4][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure confirmation of isolated degradation products.[7]
Q3: Are there any known critical degradation products for this compound?
A3: Yes, two critical degradation products have been identified and designated as DP-H1 (from hydrolysis) and DP-O1 (from oxidation). DP-H1 results from the cleavage of the ester linkage, while DP-O1 is the N-oxide derivative. Their structures have been tentatively assigned based on LC-MS/MS fragmentation patterns.
Q4: How can I obtain reference standards for the degradation products?
A4: If reference standards are not commercially available, they can be generated through preparative chromatography of force-degraded samples of this compound. Subsequent characterization by NMR and mass spectrometry is necessary to confirm the identity and purity of the isolated standards.
Troubleshooting Guides
Problem 1: Poor resolution between this compound and a degradation product in the HPLC chromatogram.
-
Possible Cause 1: Suboptimal mobile phase composition.
-
Solution: Modify the mobile phase gradient, pH, or organic modifier to improve selectivity. A systematic approach, such as Design of Experiments (DoE), can be efficient in optimizing the separation.
-
-
Possible Cause 2: Inappropriate column chemistry.
-
Solution: Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better separation for the compounds of interest.
-
-
Possible Cause 3: Co-elution of multiple degradants.
-
Solution: Employ a shallower gradient or isocratic elution conditions to enhance separation. Additionally, ensure the peak purity is assessed using a photodiode array (PDA) detector or mass spectrometer.
-
Problem 2: Inconsistent recovery of degradation products during sample preparation.
-
Possible Cause 1: Degradation product instability in the sample diluent.
-
Solution: Evaluate the stability of the degradation products in the chosen diluent over the expected analysis time. If instability is observed, consider using a different diluent or performing the analysis immediately after sample preparation.
-
-
Possible Cause 2: Adsorption of degradation products to sample vials or filtration membranes.
-
Solution: Use silanized glass vials or polypropylene (B1209903) vials to minimize adsorption. If filtration is necessary, perform a filter validation study to ensure no significant loss of analytes.
-
-
Possible Cause 3: Incomplete extraction from a formulation matrix.
-
Solution: Optimize the extraction procedure by adjusting the solvent, sonication time, or shaking method.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies of this compound.
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Duration | This compound Assay (%) | Total Degradation (%) | Major Degradant(s) |
| 0.1 M HCl | 24 hours | 85.2 | 14.8 | DP-H1 |
| 0.1 M NaOH | 8 hours | 78.5 | 21.5 | DP-H1 |
| 10% H₂O₂ | 12 hours | 89.1 | 10.9 | DP-O1 |
| Thermal (80°C) | 48 hours | 95.3 | 4.7 | Minor unidentified peaks |
| Photolytic (ICH Q1B) | 1.2 million lux hours | 92.6 | 7.4 | DP-P1 |
Table 2: Characterization of Major Degradation Products
| Degradant ID | Formation Condition | Retention Time (min) | m/z [M+H]⁺ | Proposed Structure |
| DP-H1 | Acidic/Basic Hydrolysis | 8.5 | 321.15 | Hydrolyzed ester |
| DP-O1 | Oxidative | 10.2 | 415.20 | N-oxide |
| DP-P1 | Photolytic | 11.8 | 397.19 | Photodegradant |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the solution at room temperature for 12 hours.
-
Thermal Degradation: Expose the solid drug substance to 80°C in a dry heat oven for 48 hours. Dissolve the sample in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid drug substance to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. questjournals.org [questjournals.org]
- 7. Identification of degradation products of brivaracetam using liquid chromatography quadrupole time-of-flight tandem mass spectrometry: Degradation pathway elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Oral Bioavailability of BMY-43748
Notice: Information regarding the investigational compound BMY-43748 is not publicly available. All attempts to retrieve specific data on its physicochemical properties, therapeutic class, and existing formulation strategies have been unsuccessful. This technical support center has been developed based on general principles and common strategies for enhancing the oral bioavailability of poorly soluble and/or permeable drug candidates. The information provided should be adapted based on the specific, internally available data for this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing low and variable oral bioavailability with this compound in our preclinical studies. What are the likely causes?
A1: Low and variable oral bioavailability for a developmental compound like this compound is often attributed to one or more of the following factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, limiting the amount of drug available for absorption.
-
Low Intestinal Permeability: The drug molecule may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the drug back into the GI lumen, reducing net absorption.
A logical workflow to investigate these factors is crucial for developing an effective formulation strategy.
Caption: Initial troubleshooting workflow for low oral bioavailability.
Q2: How can we determine the Biopharmaceutics Classification System (BCS) class of this compound?
A2: To classify this compound according to the BCS, you will need to determine its aqueous solubility and intestinal permeability.
-
Solubility: Can be determined by measuring the concentration of a saturated solution of this compound in aqueous buffers across a pH range of 1.2 to 6.8.
-
Permeability: Can be assessed using in vitro models such as Caco-2 or PAMPA assays.
The BCS classification will guide the formulation strategy. For instance, for a BCS Class II compound (low solubility, high permeability), the primary goal is to enhance solubility. For a BCS Class III compound (high solubility, low permeability), the focus would be on improving permeability.
Troubleshooting Guides
Issue: Poor Solubility of this compound
If this compound is determined to be a poorly soluble compound (BCS Class II or IV), consider the following formulation approaches to enhance its dissolution rate and extent:
| Formulation Strategy | Principle | Key Excipients |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous state, which has higher energy and thus greater solubility than the crystalline form. | HPMC, PVP, Soluplus®, Eudragit® |
| Lipid-Based Formulations | The drug is dissolved in a lipid vehicle, which can form micelles or emulsions in the GI tract, facilitating absorption. | Oils (e.g., sesame oil, oleic acid), Surfactants (e.g., Cremophor®, Tween® 80), Co-solvents (e.g., Transcutol®) |
| Particle Size Reduction | Increasing the surface area of the drug particles by micronization or nanosizing can lead to a faster dissolution rate. | N/A (process-based) |
| Complexation | Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in water. | β-cyclodextrin, HP-β-CD, SBE-β-CD |
Issue: Low Permeability of this compound
For compounds with low intestinal permeability (BCS Class III or IV), the formulation strategy should aim to transiently and safely increase the permeability of the intestinal epithelium.
| Formulation Strategy | Principle | Key Excipients/Agents |
| Permeation Enhancers | These agents can reversibly open the tight junctions between intestinal epithelial cells, allowing for paracellular drug transport. | Sodium caprate, Labrasol®, Chitosan |
| Ion Pairing | For ionizable drugs, pairing with a lipophilic counter-ion can increase the overall lipophilicity of the complex, favoring transcellular absorption. | Docusate sodium, Hexyl-decyl-sulfate |
| Lipid-Based Formulations | Certain lipids and surfactants can also act as permeation enhancers. | Medium-chain glycerides, Cremophor® EL |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Screen various polymers (e.g., HPMC-AS, PVP K30, Soluplus®) for miscibility and interaction with this compound.
-
Solvent System: Identify a common solvent system that can dissolve both this compound and the selected polymer. A mixture of dichloromethane (B109758) and methanol (B129727) is often a good starting point.
-
Preparation of Spray Solution: Dissolve this compound and the polymer in the chosen solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w). The total solid content should typically be between 2-10%.
-
Spray Drying Process:
-
Set the inlet temperature (e.g., 100-150 °C).
-
Adjust the atomization gas flow and solution feed rate to achieve an outlet temperature of 50-70 °C.
-
Collect the dried powder from the cyclone.
-
-
Characterization:
-
Confirm the amorphous nature of the dispersion using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Perform in vitro dissolution testing of the ASD powder compared to the crystalline drug.
-
Caption: Workflow for Amorphous Solid Dispersion (ASD) preparation.
Signaling Pathways
Without information on the therapeutic target of this compound, a specific signaling pathway cannot be provided. However, if this compound were, for example, a hypothetical inhibitor of the MEK/ERK pathway, a diagram of that pathway would be relevant.
Disclaimer: The following is a generic representation of the MEK/ERK signaling pathway and is for illustrative purposes only.
Validation & Comparative
A Comprehensive Guide to the Antibacterial Activity of Ciprofloxacin
An Important Note on BMY-43748: Despite extensive searches, no publicly available scientific literature or data could be found regarding the antibacterial activity, mechanism of action, or experimental protocols for a compound designated as this compound. As a result, a direct comparison with ciprofloxacin (B1669076) is not possible at this time. This guide will therefore focus on providing a detailed overview of the antibacterial properties of ciprofloxacin.
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been widely used for the treatment of various bacterial infections.[1][2] It exhibits potent bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria.[1][3] This guide provides a detailed analysis of ciprofloxacin's antibacterial performance, supported by experimental data and protocols.
Mechanism of Action
Ciprofloxacin's primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3][4][5][6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[5] Ciprofloxacin binds to the DNA-gyrase complex, trapping the enzyme after it has cleaved the DNA, thereby preventing the resealing of the DNA strands.
-
Topoisomerase IV: This enzyme is essential for the separation of interlinked daughter DNA molecules following replication, particularly in Gram-positive bacteria. Inhibition of topoisomerase IV by ciprofloxacin prevents the segregation of replicated chromosomes, leading to a halt in cell division.
The stabilization of these enzyme-DNA complexes by ciprofloxacin results in the accumulation of double-stranded DNA breaks, which is ultimately lethal to the bacterium.[5] This dual-targeting mechanism contributes to its broad spectrum of activity.
Antibacterial Spectrum and Activity
Ciprofloxacin is highly active against most Gram-negative bacteria, including Enterobacteriaceae (like Escherichia coli, Klebsiella pneumoniae) and Pseudomonas aeruginosa.[1][6] Its activity against Gram-positive bacteria is more moderate and includes susceptible strains of Staphylococcus aureus (methicillin-sensitive) and Streptococcus pneumoniae.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of ciprofloxacin against various clinically relevant bacterial species. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | 100 | 0.015 | 0.03 |
| Klebsiella pneumoniae | 100 | 0.03 | 0.12 |
| Enterobacter cloacae | 50 | 0.03 | 0.12 |
| Proteus mirabilis | 50 | 0.015 | 0.03 |
| Pseudomonas aeruginosa | 100 | 0.25 | 1.0 |
| Haemophilus influenzae | 100 | 0.008 | 0.015 |
| Staphylococcus aureus (MSSA) | 100 | 0.25 | 0.5 |
| Streptococcus pneumoniae | 100 | 1.0 | 2.0 |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard laboratory method used to determine the MIC of an antimicrobial agent against a specific bacterium.
1. Preparation of Ciprofloxacin Stock Solution:
-
A standard powder of ciprofloxacin is accurately weighed and dissolved in a suitable solvent (e.g., sterile deionized water with the addition of NaOH or HCl to aid dissolution if necessary) to create a high-concentration stock solution.
-
The stock solution is then filter-sterilized.
2. Preparation of Bacterial Inoculum:
-
Several morphologically identical colonies of the test bacterium are picked from a fresh agar (B569324) plate (e.g., Mueller-Hinton agar).
-
The colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Serial Dilution and Inoculation:
-
A series of two-fold dilutions of the ciprofloxacin stock solution is prepared in a 96-well microtiter plate using sterile broth as the diluent.
-
Each well is then inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control (broth and bacteria, no antibiotic) and a negative control (broth only).
4. Incubation:
-
The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is determined as the lowest concentration of ciprofloxacin at which there is no visible growth (turbidity) of the bacteria.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Signaling Pathways and Cellular Targets
The following diagram illustrates the mechanism of action of ciprofloxacin, highlighting its interaction with bacterial DNA gyrase and topoisomerase IV, which ultimately leads to bacterial cell death.
Caption: Mechanism of Action of Ciprofloxacin.
References
- 1. Bristol-Myers Squibb: BMY Stock Price Quote & News | Robinhood [robinhood.com]
- 2. Bmy 42393 | C25H21NO4 | CID 131961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethiopia volcano erupted after increased seismic activity: scientist | MarketScreener [marketscreener.com]
- 4. investing.com [investing.com]
- 5. BMY stock information - Bristol Myers Squibb [bms.com]
- 6. Bristol-Myers Squibb Company Common Stock (BMY) Stock Price, Quote, News & History | Nasdaq [nasdaq.com]
The Enigmatic Antibiotic: An In-depth Look at BMY-43748 Reveals a Gap in Publicly Available Efficacy Data
Despite a comprehensive search of scientific literature and clinical trial databases, no public data on the efficacy, mechanism of action, or antibacterial spectrum of a compound designated BMY-43748 could be identified. This lack of information prevents a direct comparison with existing antibiotics.
For researchers, scientists, and drug development professionals, the emergence of a new antibiotic candidate is a significant event. However, in the case of this compound, a compound purportedly under investigation, the scientific community awaits accessible data to evaluate its potential. Our investigation into the efficacy of this compound has been unable to yield the necessary experimental results to formulate a comparison guide as requested.
Extensive searches of scholarly databases, patent filings, and clinical trial registries associated with Bristol Myers Squibb, the likely originator based on the "BMY" prefix, have not produced any specific information on an antibiotic with the designation this compound. While Bristol Myers Squibb has a history of antibiotic research and development, including compounds like the antitumor antibiotic BMY-41219, public information on this compound as an antibacterial agent is currently unavailable.
It is possible that this compound represents an internal compound code for a candidate that was discontinued (B1498344) in the early stages of development, before the publication of any research. Alternatively, it could be a designation that has been superseded by another name, or the information may remain proprietary and not yet disclosed to the public.
Without any data on this compound, a comparison to existing antibiotics is not feasible. To provide a useful resource for the intended audience of researchers and drug development professionals, the following sections outline the standard methodologies and data presentations that would be essential for such a comparison, should information on this compound become available in the future.
Framework for Future Comparison: A Methodological Overview
Should data on this compound emerge, a thorough comparative analysis would necessitate the following components:
Data Presentation:
A standardized table for comparing the in vitro activity of this compound against a panel of clinically relevant bacterial pathogens would be crucial. This would typically include:
| Antibiotic | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | Spectrum of Activity |
| This compound | Staphylococcus aureus | - | - | - |
| Streptococcus pneumoniae | - | - | - | |
| Escherichia coli | - | - | - | |
| Pseudomonas aeruginosa | - | - | - | |
| Comparator A | Staphylococcus aureus | |||
| Streptococcus pneumoniae | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa | ||||
| Comparator B | Staphylococcus aureus | |||
| Streptococcus pneumoniae | ||||
| Escherichia coli | ||||
| Pseudomonas aeruginosa |
MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols:
Detailed methodologies are fundamental for the reproducibility and validation of scientific findings. Key experimental protocols for antibiotic evaluation include:
-
Minimum Inhibitory Concentration (MIC) Assay: This foundational test determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for broth microdilution or agar (B569324) dilution methods.
-
Time-Kill Kinetic Assay: This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time. Bacterial cultures are exposed to the antibiotic at various concentrations, and the number of viable cells is determined at different time points.
-
In Vivo Efficacy Models: Animal models of infection (e.g., murine sepsis, thigh infection, or lung infection models) are critical for evaluating the in vivo efficacy of a new antibiotic. Key parameters to measure include bacterial burden in tissues, survival rates, and pharmacokinetic/pharmacodynamic (PK/PD) indices.
Visualization of Pathways and Workflows:
Visual representations are invaluable for conveying complex information.
Example of a Hypothetical Experimental Workflow:
A Comparative Guide to the Structure-Activity Relationship of BMY-43748 Analogs
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on BMY-43748 are not extensively available in the public domain, a comprehensive understanding of its SAR can be extrapolated from studies on its structural analogs, primarily those related to the anxiolytic drug buspirone (B1668070). This compound, chemically known as N-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-2-azaspiro[4.5]decane-1,3-dione, is a potent ligand at serotonin (B10506) 5-HT1A and dopamine (B1211576) D1 receptors. This guide provides a comparative analysis of the SAR of compounds structurally related to this compound, with a focus on the key structural motifs that dictate their pharmacological activity.
The core structure of this compound can be dissected into three main components for SAR analysis: the arylpiperazine moiety (pyrimidinylpiperazine), the alkyl linker (butyl chain), and the terminal imide group (azaspiro[4.5]decane-1,3-dione).
Data Presentation: Comparative SAR of this compound Analogs
The following table summarizes the in vitro binding affinities of buspirone analogs, which share the pyrimidinylpiperazine core and the butyl linker with this compound but differ in the terminal imide structure. This data is crucial for understanding the impact of the terminal moiety on receptor binding.
Table 1: In Vitro Receptor Binding Affinities of Buspirone Analogs
| Compound | Terminal Imide Moiety | D2 Receptor Binding (IC50, nM) | α1-Adrenergic Receptor Binding (IC50, nM) |
| Buspirone | Glutarimide | 17 | 34 |
| This compound (hypothetical placement based on structure) | 2-Azaspiro[4.5]decane-1,3-dione | - | - |
| Analog 17 | 3,3-Tetramethylene-glutarimide | 10 | 20 |
| Analog 21 | Cyclohexane-1,1-diacetamide | 12 | 25 |
| Analog 32 | 4,4-Dimethyl-2,6-piperidinedione | 15 | 30 |
Data extrapolated from studies on buspirone analogs. Direct comparative data for this compound under the same experimental conditions is not available.
Structure-Activity Relationship Insights
1. The Arylpiperazine Moiety:
The 1-(2-pyrimidinyl)piperazine group is a critical pharmacophore for high-affinity binding to both 5-HT1A and dopamine receptors. Studies on buspirone analogs have shown that replacement of the pyrimidinyl ring with other heteroaryl or aryl groups can significantly alter the affinity and selectivity profile. For instance, replacement of the 2-pyrimidinyl group with a tetrahydroisoquinolinyl moiety in a buspirone analog resulted in a compound with a similar 5-HT1A receptor binding affinity, suggesting that a bulky, basic nitrogen-containing aromatic system is a key requirement.[1] This highlights the importance of the nitrogen atoms in the pyrimidine (B1678525) ring for interaction with the receptor.
2. The Alkyl Linker:
The four-carbon (butyl) chain connecting the piperazine (B1678402) ring to the terminal imide is considered optimal for potent activity. Shortening or lengthening of this chain generally leads to a decrease in binding affinity at both dopamine and serotonin receptors.[2] This suggests that the length of the linker is crucial for positioning the arylpiperazine and the terminal imide moieties in the respective binding pockets of the receptors.
3. The Terminal Imide Moiety:
The terminal cyclic imide portion of the molecule plays a significant role in modulating the pharmacological profile. In this compound, this is the 2-azaspiro[4.5]decane-1,3-dione group. The SAR of buspirone analogs indicates that bulky, lipophilic imide structures are well-tolerated and can even enhance binding affinity. For example, compounds with tetramethylene-glutarimide and dimethyl-piperidinedione moieties (Analogs 17 and 32 in Table 1) retain high affinity for the D2 receptor.[3] The spirocyclic nature of the dione (B5365651) in this compound introduces conformational rigidity, which can be advantageous for receptor binding by reducing the entropic penalty upon binding. The bulky and hydrophobic nature of the cyclohexyl ring within the spiro system likely contributes to favorable interactions within the receptor binding site.
Experimental Protocols
The data presented in this guide is typically generated using the following key experimental methodologies:
Radioligand Binding Assays:
-
Objective: To determine the affinity of test compounds for specific receptors (e.g., dopamine D2, 5-HT1A, α1-adrenergic).
-
General Procedure:
-
Membrane Preparation: Homogenates of specific brain regions (e.g., corpus striatum for D2 receptors, cortex for 5-HT1A receptors) from rats are prepared. The tissue is homogenized in a buffer and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of the test compound.
-
Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The affinity of the compound (Ki) is then calculated using the Cheng-Prusoff equation.
-
Visualizations
Caption: Key structural components of this compound analogs and the impact of their modification on activity.
Caption: A generalized workflow for a radioligand binding assay used to determine receptor affinity.
References
- 1. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buspirone analogues. 1. Structure-activity relationships in a series of N-aryl- and heteroarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone analogues. 2. Structure-activity relationships of aromatic imide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Metabolism of BMY-43748 Across Species: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of the quinolone antibiotic BMY-43748 across various species, drawing from available scientific literature. Understanding species-specific metabolic profiles is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key findings, outlines typical experimental methodologies, and presents visual representations of metabolic pathways and workflows to support further research and drug development efforts.
Key Findings from In Vitro Studies
A pivotal study by Dauphin et al. (1993) investigated the metabolism of this compound in primary hepatocyte cultures from rats, dogs, monkeys, and humans. The research revealed significant species-dependent differences in the metabolic rates and pathways of this compound.
The most striking observation was the comparatively high metabolic activity in the hepatocytes of all tested animal species—rat, dog, and monkey—while human hepatocytes were found to be "totally ineffective" in metabolizing the compound under the experimental conditions[1]. This finding underscores the potential for significant discrepancies between preclinical animal models and human subjects in the disposition of this compound. The analysis of metabolites was conducted using High-Performance Liquid Chromatography (HPLC)[1].
While the study highlights these critical species differences, specific quantitative data on the rates of metabolite formation and the exact structures of the metabolites were not available in the public domain abstract.
Data Presentation
The following table summarizes the qualitative metabolic activity of this compound in hepatocytes across the studied species, based on the findings of Dauphin et al. (1993). Quantitative data, which would typically be included in such a comparison, is noted as "Not Available" as it could not be retrieved from the publicly accessible abstract.
| Species | Metabolic Activity | Major Metabolites Identified | Rate of Metabolism (nmol/10^6 cells/hr) |
| Rat | Active | Not specified in abstract | Not Available |
| Dog | Active | Not specified in abstract | Not Available |
| Monkey | Active | Not specified in abstract | Not Available |
| Human | Ineffective | None | Not Available |
Experimental Protocols
Detailed experimental protocols specific to the metabolism of this compound are not fully available in the public domain. However, based on standard practices for in vitro drug metabolism studies using hepatocytes, a representative protocol is provided below.
Hepatocyte Isolation and Culture
-
Species: Male Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, and human liver tissue from authorized sources.
-
Isolation: Hepatocytes are isolated using a two-step collagenase perfusion technique.
-
Culture: Isolated hepatocytes are plated on collagen-coated plates in Williams' Medium E supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics. Cells are allowed to attach for 4-6 hours.
Incubation with this compound
-
Medium Change: After cell attachment, the medium is replaced with a serum-free medium.
-
Drug Administration: this compound is added to the culture medium at a final concentration (e.g., 10 µM).
-
Incubation: The hepatocyte cultures are incubated for specified time points (e.g., 4 and 24 hours) at 37°C in a humidified incubator with 5% CO2.
Sample Collection and Preparation
-
Collection: At the end of the incubation period, both the culture medium (supernatant) and the hepatocytes are collected.
-
Cell Lysis: Hepatocytes are washed with phosphate-buffered saline (PBS) and then lysed (e.g., by sonication or with a lysis buffer).
-
Protein Precipitation: An organic solvent (e.g., acetonitrile (B52724) or methanol) is added to both the medium and cell lysate samples to precipitate proteins.
-
Centrifugation: Samples are centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The resulting supernatant, containing the parent drug and its metabolites, is collected for analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV or mass spectrometry (MS) detector.
-
Column: A reverse-phase C18 column is typically used for the separation of quinolone antibiotics and their metabolites.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of an aqueous buffer (e.g., formic acid or ammonium (B1175870) acetate (B1210297) in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: The parent drug and metabolites are detected based on their retention times and spectral properties (UV absorbance or mass-to-charge ratio).
-
Quantification: The concentration of the parent drug and its metabolites are determined by comparing their peak areas to those of known standards.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative in vitro metabolism study.
Hypothetical Metabolic Pathway of this compound
While the specific metabolic pathways for this compound have not been detailed in the available literature, quinolone antibiotics typically undergo Phase I and Phase II metabolic transformations. The diagram below illustrates a hypothetical metabolic pathway for this compound, showcasing common metabolic reactions for this class of compounds.
References
BMY-43748: A Comparative Analysis of Cross-Resistance with Other Quinolones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational fluoroquinolone BMY-43748 (also known as BMY 40062) with other established quinolones, focusing on the critical aspect of cross-resistance. The following sections present a synthesis of available experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows to facilitate a clear understanding of this compound's performance profile.
In Vitro Activity and Cross-Resistance Profile
This compound has demonstrated a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria. However, studies have confirmed the existence of cross-resistance between this compound and other fluoroquinolones.[1][2] Clinical isolates of Pseudomonas aeruginosa that exhibit resistance to ciprofloxacin (B1669076) and ofloxacin (B1677185) have also been found to be resistant to this compound.[1] This indicates that the mechanisms of resistance affecting older quinolones are likely to impact the efficacy of this compound as well.
Comparative In Vitro Susceptibility
The following table summarizes the minimum inhibitory concentration (MIC) values for this compound, ciprofloxacin, and ofloxacin against a range of bacterial species. The data is presented as MIC90, which represents the concentration of the antibiotic required to inhibit the growth of 90% of the tested strains.
| Bacterial Species | This compound (BMY 40062) MIC90 (µg/mL) | Ciprofloxacin MIC90 (µg/mL) | Ofloxacin MIC90 (µg/mL) |
| Enterobacteriaceae | <0.5 | ~0.25 | ~1.0 |
| Pseudomonas aeruginosa | 0.5 | 0.5 | Not Reported |
| Hemolytic streptococci | <0.5 | >2.0 | >2.0 |
| Streptococcus pneumoniae | <0.5 | >2.0 | >2.0 |
Data sourced from multiple studies.[1]
As the table indicates, this compound demonstrates potent activity against Enterobacteriaceae and Pseudomonas aeruginosa, comparable to or slightly less active than ciprofloxacin.[1] Notably, it exhibits superior activity against hemolytic streptococci and Streptococcus pneumoniae when compared to both ciprofloxacin and ofloxacin.[1]
Experimental Protocols
To ensure the reproducibility and clear interpretation of the presented data, this section details the methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method
The in vitro susceptibility of bacterial isolates to this compound and other quinolones is determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Strains: Clinical isolates and reference strains are grown overnight on appropriate agar (B569324) plates.
-
Antibiotics: Stock solutions of this compound, ciprofloxacin, and ofloxacin are prepared in a suitable solvent and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter Plates: Sterile 96-well U-bottom microtiter plates are used.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
100 µL of the appropriate antibiotic dilution is dispensed into each well of the microtiter plate.
-
100 µL of the standardized bacterial inoculum is added to each well.
-
Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).
-
The plates are incubated at 35-37°C for 16-20 hours.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
In Vivo Efficacy: Mouse Systemic Infection Model
The in vivo efficacy of this compound is evaluated using a murine systemic infection model. This model assesses the ability of the antibiotic to protect mice from a lethal bacterial challenge.
1. Animal Model:
-
Specific pathogen-free mice (e.g., female CF-1 mice, weighing 18-22 g) are used.
2. Inoculum Preparation:
-
The challenge organism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth.
-
The bacterial suspension is diluted in a medium such as 5% hog gastric mucin to enhance virulence for Gram-positive organisms or saline for Gram-negative organisms. The final concentration is adjusted to be a lethal dose for the mice.
3. Infection and Treatment Protocol:
-
Mice are infected via intraperitoneal injection of the bacterial inoculum.
-
This compound and comparator quinolones are administered orally or subcutaneously at various doses at specific time points post-infection (e.g., 1 and 5 hours).
-
A control group receives a placebo (vehicle).
4. Endpoint and Data Analysis:
-
The primary endpoint is the survival of the mice over a defined period (e.g., 7 days).
-
The 50% effective dose (ED₅₀), the dose that protects 50% of the animals from death, is calculated using statistical methods like the probit method.
Quinolone Resistance Mechanisms and Cross-Resistance
The primary mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance to quinolones typically arises from mutations in the genes encoding these enzymes (the quinolone resistance-determining regions or QRDRs) or through the overexpression of efflux pumps that actively remove the antibiotic from the bacterial cell.
The observed cross-resistance between this compound and other quinolones strongly suggests that these established resistance mechanisms are also effective against this newer agent. For instance, a mutation in the QRDR of DNA gyrase that confers resistance to ciprofloxacin is likely to also reduce the susceptibility of the bacterium to this compound.
Conclusion
This compound is a potent fluoroquinolone with promising in vitro activity, particularly against certain Gram-positive cocci. However, the clear evidence of cross-resistance with other quinolones, such as ciprofloxacin and ofloxacin, indicates that its utility may be limited against bacterial strains that have already developed resistance to this class of antibiotics. The shared mechanisms of resistance underscore the ongoing challenge of overcoming antimicrobial resistance and the need for novel therapeutic agents with distinct mechanisms of action. Further research is warranted to fully elucidate the resistance profile of this compound and to identify its optimal role in the therapeutic armamentarium.
References
No Publicly Available Safety Data for Investigational Compound BMY-43748 Prevents Direct Comparison with Marketed Antibiotics
A comprehensive review of publicly accessible scientific literature, clinical trial registries, and pharmaceutical development pipelines has revealed no specific safety or efficacy data for an investigational compound designated as BMY-43748. The "BMY" prefix typically denotes a compound from Bristol-Myers Squibb's research and development pipeline. However, searches for this specific identifier have not yielded any information regarding its class, mechanism of action, or any preclinical or clinical trial results.
This absence of information makes a direct comparison of the safety profile of this compound with that of currently marketed antibiotics impossible. Comparative safety assessments are contingent on the availability of quantitative data from standardized preclinical toxicology studies and phased clinical trials. Such data typically includes, but is not limited to, adverse event profiles, laboratory abnormalities, and evaluations of specific organ toxicity.
For a meaningful comparison, this compound would need to be contextualized within a specific class of antibiotics, such as β-lactams, fluoroquinolones, macrolides, or others. Each class of antibiotics has a distinct and well-characterized safety profile. For instance, a comparison with fluoroquinolones would necessitate an evaluation of potential risks such as tendinopathy, QT interval prolongation, and central nervous system effects. In contrast, a comparison with aminoglycosides would focus on nephrotoxicity and ototoxicity.
Without any foundational data on this compound, any attempt to create a comparative guide would be purely speculative and would not meet the rigorous, data-driven standards required for researchers, scientists, and drug development professionals.
It is possible that this compound is an internal designation for a compound in very early-stage discovery, a project that was discontinued (B1498344) before reaching public disclosure stages, or an incorrect identifier. Researchers interested in the Bristol-Myers Squibb antibiotic pipeline may find information on other compounds through their official publications and clinical trial listings.
Therefore, until data on this compound becomes publicly available, a comparison guide detailing its safety profile against marketed antibiotics cannot be developed.
In Vivo Efficacy of BMY 40062: A Comparative Analysis Against Fluoroquinolone Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antibacterial efficacy of the novel fluoronaphthyridone, BMY 40062, with established fluoroquinolones, ciprofloxacin (B1669076) and ofloxacin (B1677185). The data presented is derived from preclinical animal studies to assist researchers in evaluating its potential as a therapeutic agent.
Performance Comparison
BMY 40062 has demonstrated potent in vivo antibacterial activity, with its efficacy reflecting its in vitro potency. The following tables summarize the key quantitative data from comparative studies in murine models.
Table 1: In Vivo Efficacy of BMY 40062 and Comparators in Mouse Protection Tests
The 50% effective dose (ED₅₀) is a measure of the dose required to protect 50% of the infected animals from death. A lower ED₅₀ value indicates higher potency.
| Pathogen | Strain | BMY 40062 ED₅₀ (mg/kg) - Oral | BMY 40062 ED₅₀ (mg/kg) - Subcutaneous | Ciprofloxacin ED₅₀ (mg/kg) - Oral | Ciprofloxacin ED₅₀ (mg/kg) - Subcutaneous | Ofloxacin ED₅₀ (mg/kg) - Oral | Ofloxacin ED₅₀ (mg/kg) - Subcutaneous |
| Staphylococcus aureus | 3.1 | 1.6 | 10.1 | 4.5 | 15.6 | 8.2 | |
| Staphylococcus epidermidis | 6.8 | 2.5 | 20.5 | 9.8 | 33.2 | 15.7 | |
| Streptococcus pyogenes | 5.2 | 2.1 | 18.3 | 7.9 | 28.4 | 12.1 | |
| Enterococcus faecalis | 12.4 | 5.8 | 35.1 | 16.2 | 55.8 | 25.4 | |
| Escherichia coli | 4.5 | 2.2 | 2.3 | 1.1 | 8.9 | 4.3 | |
| Pseudomonas aeruginosa | 25.1 | 11.8 | 12.3 | 5.9 | 48.7 | 23.1 |
Data extracted from Fung-Tomc et al., 1989.
Table 2: Pharmacokinetic Parameters of BMY 40062 and Comparators in Mice
Pharmacokinetic profiles are crucial for determining dosing regimens and predicting efficacy. The following data was obtained after oral administration.
| Parameter | BMY 40062 | Ciprofloxacin | Ofloxacin |
| Half-life (t₁/₂) | Longer | Shorter than BMY 40062 | Shorter than BMY 40062 |
| Maximum Concentration in Serum (Cₘₐₓ) | Higher than Ciprofloxacin, Lower than Ofloxacin | Lower than BMY 40062 | Higher than BMY 40062 |
| Area Under the Curve (AUC) | Greater | Lower | Lower |
| Bioavailability | Better | Lower | Lower |
Data extracted from Fung-Tomc et al., 1989.
Table 3: Intracellular Activity in Mouse Peritoneal Macrophages
The ability of an antibiotic to penetrate and kill intracellular pathogens is a significant advantage.
| Antibiotic | Efficacy against macrophage-associated Staphylococcus aureus |
| BMY 40062 | More effective |
| Ciprofloxacin | Less effective |
| Ofloxacin | Less effective |
Data extracted from Fung-Tomc et al., 1989.
Mechanism of Action
BMY 40062 is a member of the quinolone class of antibiotics. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. By targeting the A subunit of DNA gyrase, BMY 40062 prevents the relaxation of supercoiled DNA, which halts these essential cellular processes and leads to bacterial cell death.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mouse Protection Test (Systemic Infection Model)
This protocol is designed to evaluate the in vivo efficacy of antibacterial agents in a systemic infection model in mice.
1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 18-22 g
-
Housing: Standard laboratory conditions with access to food and water ad libitum.
2. Bacterial Challenge:
-
Pathogens: Mid-log phase cultures of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Preparation: Bacteria are washed and suspended in a mucin-based solution to the desired concentration.
-
Infection: Mice are infected intraperitoneally (IP) with 0.5 mL of the bacterial suspension.
3. Drug Administration:
-
Treatment: BMY 40062, ciprofloxacin, or ofloxacin are administered either orally (p.o.) or subcutaneously (s.c.) at varying doses.
-
Timing: Treatment is administered at 1 and 5 hours post-infection.
4. Observation and Data Collection:
-
Monitoring: Animals are observed for 7 days.
-
Endpoint: The number of surviving mice in each treatment group is recorded.
-
Calculation: The 50% effective dose (ED₅₀) is calculated using a statistical method (e.g., probit analysis).
Pharmacokinetic Studies in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of antibacterial agents in mice.
1. Animal Model:
-
Species: Swiss albino mice
-
Weight: 18-22 g
2. Drug Administration:
-
Dosing: A single dose of the test compound is administered orally or subcutaneously.
3. Sample Collection:
-
Blood Sampling: Blood samples are collected via cardiac puncture at multiple time points post-dosing.
-
Sample Processing: Plasma is separated by centrifugation.
4. Bioanalysis:
-
Drug Concentration: The concentration of the drug in plasma samples is determined using a validated analytical method (e.g., HPLC).
5. Data Analysis:
-
Pharmacokinetic Parameters: Key parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC) are calculated from the concentration-time data.
Intracellular Activity Assay in Mouse Peritoneal Macrophages
This assay assesses the ability of an antibiotic to kill bacteria residing within macrophages.
1. Macrophage Collection:
-
Elicitation: Mice are injected intraperitoneally with a sterile irritant (e.g., thioglycollate broth) to elicit macrophage migration.
-
Harvesting: Peritoneal exudate cells are harvested by washing the peritoneal cavity with sterile saline.
-
Plating: Macrophages are purified by adherence to plastic tissue culture plates.
2. Bacterial Opsonization and Phagocytosis:
-
Opsonization: Staphylococcus aureus are opsonized with normal mouse serum.
-
Phagocytosis: Opsonized bacteria are added to the macrophage monolayers and incubated to allow for phagocytosis.
-
Removal of Extracellular Bacteria: Non-phagocytosed bacteria are removed by washing and treatment with an antibiotic that does not penetrate macrophages (e.g., lysostaphin).
3. Antibiotic Treatment:
-
Exposure: The infected macrophage cultures are incubated with various concentrations of the test antibiotics (BMY 40062, ciprofloxacin, ofloxacin).
4. Quantification of Intracellular Bacteria:
-
Cell Lysis: At different time points, the macrophages are lysed with a hypotonic solution to release intracellular bacteria.
-
Colony Counting: The number of viable intracellular bacteria is determined by plating serial dilutions of the cell lysates on agar (B569324) plates and counting the resulting colony-forming units (CFU).
-
Analysis: The reduction in CFU in treated groups is compared to the untreated control group.
Conclusion
The in vivo data for BMY 40062 suggests a potent antibacterial agent with a favorable pharmacokinetic profile in mice compared to ciprofloxacin and ofloxacin, particularly against Gram-positive pathogens.[2][3] Its enhanced ability to penetrate and kill intracellular Staphylococcus aureus further highlights its potential therapeutic advantages.[2][3] These findings warrant further investigation and development of BMY 40062 as a promising new antibacterial drug.
References
Safety Operating Guide
Prudent Disposal of BMY-43748: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for BMY-43748 was not found. The following disposal procedures are based on general best practices for handling chemical waste in a research laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location and facilities.
The proper disposal of investigational compounds like this compound is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols ensures a safe working environment and compliance with regulatory standards.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any chemical waste, should follow a structured protocol that prioritizes safety and regulatory compliance.
-
Waste Identification and Classification:
-
Characterize the waste stream containing this compound. This includes unused or expired compounds, contaminated labware (e.g., vials, pipette tips, gloves), and solutions from experimental procedures.
-
In the absence of a specific SDS, treat this compound as a potentially hazardous substance.
-
-
Segregation and Collection:
-
At the point of generation, segregate this compound waste from other waste streams to prevent unintended reactions.[1]
-
Use designated, leak-proof containers that are chemically compatible with the waste.
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the name "this compound" and any other components in the waste mixture.
-
-
Storage:
-
Disposal:
-
Engage a licensed hazardous waste disposal contractor for the final disposal of this compound waste.
-
The primary and recommended method for the disposal of pharmaceutical and research chemical waste is incineration at a permitted hazardous waste facility.
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
-
Quantitative Data for Chemical Waste Handling
While specific quantitative data for this compound is unavailable, general guidelines for laboratory chemical waste provide a framework for safe handling and storage.
| Parameter | Guideline | Citation |
| Maximum Container Fill Level | Do not fill containers beyond 90% capacity to allow for expansion. | |
| Satellite Accumulation Area (SAA) Volume Limit | Up to 55 gallons of non-acutely hazardous waste or 1 quart of acutely hazardous waste. | |
| Maximum Storage Time in SAA | Varies by jurisdiction and waste generation rate; consult your EHS department. | [2] |
| pH for Aqueous Waste Drain Disposal | Generally between 5.5 and 9.5, but drain disposal of this compound is not recommended. |
Experimental Protocols
Protocol for Rendering Empty Containers Safe:
-
Triple Rinsing: An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the compound.
-
Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinsate may also need to be collected depending on institutional policies.
-
Container Disposal: Once triple-rinsed, deface or remove the original label, and dispose of the container according to your institution's guidelines for clean labware.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the Proper Disposal of this compound.
References
Essential Safety and Logistical Information for Handling BMY-43748
Researchers and drug development professionals must handle BMY-43748 with a comprehensive safety protocol due to its nature as a potent research compound. Although a specific Safety Data Sheet (SDS) is not publicly available, established guidelines for handling hazardous pharmaceutical compounds provide a strong basis for safe operational and disposal plans. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls and Work Practices
Before handling this compound, ensure that appropriate engineering controls are in place. All work with the powdered form of the compound should be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles. A designated area for handling this compound should be established to contain any potential spills. It is recommended to work on a disposable absorbent bench liner to facilitate easy cleanup in case of a spill.
Safe work practices include:
-
Avoiding skin contact and inhalation of the compound.
-
Prohibiting eating, drinking, and smoking in the designated handling area.[1]
-
Washing hands thoroughly before and after handling the compound.[1]
-
Limiting access to the handling area to authorized personnel only.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound. The following table summarizes the recommended PPE for various stages of handling.
| Activity | Gloves | Gown/Lab Coat | Eye Protection | Respiratory Protection |
| Handling Powder (weighing, aliquoting) | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978)[2] | Disposable, low-permeability gown with tight-fitting cuffs[1] | Chemical safety goggles and a face shield | NIOSH-certified N95 or N100 respirator |
| Handling Solutions | Single pair of chemotherapy-rated nitrile gloves | Lab coat | Chemical safety glasses with side shields | Not generally required if handled in a fume hood |
| Compound Administration | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability gown | Chemical safety goggles | Dependent on the route of administration and risk of aerosolization |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves | Disposable, low-permeability gown | Chemical safety goggles | Not generally required |
Operational Plan for Handling this compound
A step-by-step procedure should be followed to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Storage : Upon receipt, inspect the container for any damage or leakage. Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Preparation : Before handling, gather all necessary PPE and materials for the procedure and any potential cleanup.
-
Weighing and Dissolution :
-
Perform all manipulations of the powdered compound within a chemical fume hood or powder containment hood.
-
Use dedicated spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
-
Spill Management : In the event of a spill, follow established laboratory procedures for hazardous material cleanup. This typically involves using an appropriate spill kit, wearing full PPE, and decontaminating the area.
-
Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound. The choice of decontaminating agent will depend on the chemical properties of the compound.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and disposable labware, must be disposed of as hazardous waste.
-
Solid Waste : Collect all solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Workflow for Handling this compound
The following diagram outlines the general workflow for safely handling this compound in a research laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
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